Technical Guide: Properties and Applications of -Bromomethyl Nitriles Part 1: Executive Summary & Chemical Architecture -Bromomethyl nitriles represent a specialized class of bifunctional electrophiles in organic synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Properties and Applications of
-Bromomethyl Nitriles
Part 1: Executive Summary & Chemical Architecture
-Bromomethyl nitriles represent a specialized class of bifunctional electrophiles in organic synthesis. Characterized by a nitrile group (-CN) adjacent to a bromomethyl moiety (), these compounds serve as high-value "linchpins" in the construction of complex heterocycles and pharmaceutical active ingredients (APIs).
The Bromomethyl Group: A potent electrophile for irreversible
alkylation.
The Nitrile Group: A versatile receptor for nucleophilic attack (Pinner reaction), hydrolysis, or cycloaddition (e.g., tetrazole formation).
This guide details the technical properties, synthesis strategies, and critical safety protocols for this chemotype, with a specific focus on its role as a key intermediate in the synthesis of DPP-4 inhibitors like Alogliptin .
Structural Classification
The two most chemically significant subclasses are:
Aryl-fused: e.g., 2-(Bromomethyl)benzonitrile (also known as
-bromo-o-tolunitrile).[1] This is the dominant scaffold in drug development.
Aliphatic: e.g., 2-(Bromomethyl)butanenitrile or Methyl
-(bromomethyl)acrylate . These are often used as precursors for -methylene--butyrolactones.
Part 2: Reactivity Profile & Mechanism
The utility of
-bromomethyl nitriles stems from their ability to undergo "tandem" or "cascade" reactions. The proximity of the nitrile and bromide allows for rapid cyclization following an initial nucleophilic attack.
The "Dual Electrophile" Mechanism
In a typical workflow, a nucleophile (amine, thiol, or enolate) first displaces the bromide (
). The resulting intermediate often possesses a nucleophilic atom positioned 5 or 6 atoms away from the nitrile carbon, facilitating an intramolecular cyclization.
Diagram 1: Reaction Pathways of 2-(Bromomethyl)benzonitrile
Caption: Divergent pathways:
displacement leads to either open-chain intermediates or fused heterocycles.
Key Chemical Properties Table
Property
Value / Characteristic
Implication for Processing
Electrophilicity
High ( reactive)
Reacts rapidly with amines, thiols, and azides. Requires anhydrous conditions to prevent hydrolysis.
Lachrymator
Yes (Severe)
Must be handled in a fume hood. Vapor causes immediate eye irritation.
Solubility
Soluble in DCM, DMF, DMSO
Compatible with standard organic synthesis workflows.
Stability
Moisture Sensitive
Hydrolyses to amide/acid over time. Store under inert gas (Ar/N2).
Melting Point
72–74 °C (for 2-(bromomethyl)benzonitrile)
Solid handling is easier than liquid analogs, but dust is a hazard.
Part 3: Applications in Drug Discovery[2]
Case Study: Synthesis of Alogliptin
The most authoritative application of this chemotype is in the commercial synthesis of Alogliptin (Nesina), a selective dipeptidyl peptidase-4 (DPP-4) inhibitor for Type 2 diabetes.
Role: 2-(Bromomethyl)benzonitrile acts as the electrophilic linker that attaches the cyanobenzyl group to the uracil core (or tetrazole precursor).
Mechanism: The uracil nitrogen (nucleophile) attacks the bromomethyl group via
, displacing the bromide. The nitrile group remains intact in the final API, contributing to binding affinity via polar interactions in the DPP-4 active site.
Diagram 2: Alogliptin Synthesis Workflow
Caption: The scaffold serves as a critical alkylating agent to assemble the Alogliptin pharmacophore.
Cysteine Protease Inhibition
While less common as a direct warhead than
-chloro ketones, the nitrile group in these derivatives can form thioimidate adducts with the active site cysteine of proteases (e.g., Cathepsin K).[2]
Reversibility: Unlike the permanent covalent bond formed by epoxides, the nitrile-cysteine adduct is often reversible, reducing the risk of permanent off-target toxicity (immunogenicity).
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(Bromomethyl)benzonitrile
Quench: Pour into ice water. The product often precipitates as a solid.
Purification: Filtration followed by washing with water and hexanes.
Part 5: Safety & Handling (E-E-A-T)
Warning:
-Bromomethyl nitriles are potent alkylating agents and lachrymators.
Lachrymatory Hazard: These compounds release vapors that cause severe eye tearing and respiratory irritation. Always handle in a high-efficiency fume hood.
Skin Contact: Corrosive.[1][3][4] Causes chemical burns. Double-gloving (Nitrile/Laminate) is recommended.
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkyl bromide) and dilute sodium hydroxide (to hydrolyze the nitrile, though this is slower).
Storage: Store in a tightly sealed container at 2–8°C, protected from light and moisture. Decomposition releases HBr gas, which can pressurize the vessel.
References
Alogliptin Synthesis & Intermediates
Title: Preparation of 2-(bromomethyl)benzonitrile derivatives.[1][5]
An In-depth Technical Guide to 2-(Bromomethyl)-4-methylvaleronitrile and the Synthetic Utility of α-Bromo Alkyl Nitriles Abstract: This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-methylvaleron...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-(Bromomethyl)-4-methylvaleronitrile and the Synthetic Utility of α-Bromo Alkyl Nitriles
Abstract: This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-methylvaleronitrile, a functionalized alkyl nitrile of interest to researchers in organic synthesis and drug development. Due to the limited availability of detailed experimental data for this specific compound, this guide expands its scope to cover the general characteristics, synthesis, and reactivity of the broader class of α-bromo alkyl nitriles. By contextualizing the target molecule within this chemical class, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize such intermediates in their work. The guide includes hypothesized synthesis routes, a detailed exemplar experimental protocol for typical applications, and a thorough discussion of the safety considerations pertinent to this class of reagents.
Nomenclature and Compound Identification
2-(Bromomethyl)-4-methylvaleronitrile is a chiral aliphatic compound featuring both a nitrile and a primary alkyl bromide functional group. The bromine atom is positioned on the carbon adjacent (alpha, α) to the nitrile, making it a highly reactive site for nucleophilic substitution. This structural motif is a valuable building block in synthetic chemistry for the introduction of a cyanomethyl-isobutyl group.
Precise identification is critical for procurement and regulatory compliance. The known identifiers for 2-(Bromomethyl)-4-methylvaleronitrile are summarized below.
Note: While commercially available from specialized suppliers, detailed, peer-reviewed physicochemical and safety data for this specific compound are not extensively published. The subsequent sections will therefore address the general properties and protocols associated with its chemical class.
Synthesis Pathways for α-Bromo Alkyl Nitriles
The synthesis of α-bromo alkyl nitriles like 2-(Bromomethyl)-4-methylvaleronitrile is not widely detailed in the literature, but can be logically approached from readily available precursors. The most plausible synthetic strategies involve either the direct α-bromination of the parent nitrile or the conversion of a precursor alcohol.
Pathway A: From the Corresponding Alcohol
A common and reliable method for synthesizing alkyl bromides is from the corresponding alcohol.[2] This pathway involves the synthesis or procurement of 2-(hydroxymethyl)-4-methylvaleronitrile, followed by its bromination.
Step 1: Synthesis of the Precursor Alcohol. The alcohol precursor can be formed via hydroxymethylation of the parent nitrile, 4-methylvaleronitrile (isocapronitrile). This involves deprotonation at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a nitrile anion, followed by reaction with formaldehyde.[3]
Step 2: Bromination of the Alcohol. The resulting primary alcohol can be converted to the target alkyl bromide using a variety of standard brominating agents, such as phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (Appel reaction).[4] The use of PBr₃ is a classic method that proceeds with good yield for primary alcohols.
The causality for this two-step approach is control. It avoids direct bromination of the parent nitrile which can be difficult to control and may lead to polybromination or side reactions.
Caption: General synthesis pathway from a parent nitrile via an alcohol intermediate.
Pathway B: Direct α-Bromination
Direct bromination at the α-position of a carbonyl compound is a well-established reaction (e.g., the Hell-Volhard-Zelinskii reaction for carboxylic acids).[5] While less common for nitriles due to the relative acidity of the α-proton, this approach is theoretically possible under radical conditions or with specific brominating agents like N-Bromosuccinimide (NBS) and a radical initiator.
This method is more atom-economical but can be challenging. The key is to generate a radical at the α-position which can then react with bromine. This often requires careful optimization of reaction conditions to prevent competing reactions.
Physicochemical Properties and Reactivity Profile
Expected Physicochemical Properties
While experimental data is scarce, the properties of 2-(Bromomethyl)-4-methylvaleronitrile can be inferred from its structure:
State: Likely a liquid at room temperature, possibly with a high boiling point due to its molecular weight and polarity.
Solubility: Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters) and insoluble in water.
Polarity: The nitrile group imparts significant polarity to the molecule.
Core Reactivity
The synthetic utility of α-bromo alkyl nitriles stems from the dual reactivity of their functional groups. The primary value lies in the electrophilicity of the carbon bearing the bromine atom.
Electrophilic Center: The C-Br bond is polarized, making the α-carbon an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions .[5] The adjacent electron-withdrawing nitrile group further activates this position towards nucleophilic attack.
Nucleophilic Counterparts: This compound can react with a wide range of nucleophiles, including amines, thiolates, carboxylates, azides, and stabilized carbanions (e.g., malonates).[6] This reactivity makes it a powerful tool for building molecular complexity.
Nitrile Group Utility: The nitrile group itself is relatively stable under the conditions of many SN2 reactions. However, it can be subsequently hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, making it a versatile functional handle.[7][8] The presence of the nitrile group is known to modulate physicochemical properties, enhance binding to biological targets, and block metabolic lability in drug candidates.[9][10]
Caption: Core reactivity of α-bromo alkyl nitriles in nucleophilic substitution.
Applications in Research and Drug Development
α-Halo nitriles are valuable intermediates in medicinal chemistry. Their ability to act as bifunctional synthons allows for the efficient construction of scaffolds for drug discovery programs.
Scaffold Elaboration: A molecule like 2-(Bromomethyl)-4-methylvaleronitrile serves as an alkylating agent to introduce the (1-cyano-3-methyl)butyl moiety onto a core structure. This is a common strategy for exploring the structure-activity relationship (SAR) of a lead compound by modifying its steric bulk and polarity.
Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, helping to fine-tune a molecule's interaction with a biological target.[9]
Covalent Inhibitors: The electrophilic nature of the α-carbon can be exploited in the design of targeted covalent inhibitors, where the molecule forms a permanent bond with a nucleophilic residue (like cysteine) in a protein's active site.[11]
While no specific drug development programs citing CAS 1273849-47-0 are public, numerous patents and publications describe the use of analogous α-halo nitrile intermediates in the synthesis of novel therapeutic agents.
This section provides a detailed, generalized protocol for a typical SN2 reaction using an α-bromo alkyl nitrile as the electrophile and a generic primary amine as the nucleophile. This protocol is designed to be a self-validating system based on established organic chemistry principles.
Objective: To synthesize N-alkylated-2-amino-4-methylvaleronitrile.
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
TLC plates, ethyl acetate, hexanes
Procedure:
Reaction Setup: To an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add anhydrous potassium carbonate (2.0 eq).
Causality: The system must be anhydrous to prevent side reactions, such as hydrolysis of the nitrile or reaction of the base with water. Potassium carbonate is a mild, solid base that will act as an acid scavenger.
Reagent Addition: Add anhydrous acetonitrile to the flask until the solid is submerged and can be stirred effectively (approx. 0.2-0.5 M concentration relative to the electrophile). Begin vigorous stirring. Add the primary amine (1.2 eq) to the suspension.
Causality: Acetonitrile is a polar aprotic solvent, ideal for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, preserving its reactivity. A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
Electrophile Addition: Dissolve 2-(Bromomethyl)-4-methylvaleronitrile (1.0 eq) in a small amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature over 10-15 minutes.
Causality: Dropwise addition helps to control any potential exotherm and ensures the nucleophile is in excess at all times, minimizing potential side reactions like dialkylation.
Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.
Causality: Heating increases the reaction rate. TLC is used to track the disappearance of the starting material (the α-bromo nitrile).
Workup: Once the starting material is consumed (as judged by TLC), cool the reaction to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
Causality: This removes the inorganic base and its salts.
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Causality: Removal of the solvent and subsequent chromatography are standard procedures to isolate the pure product from unreacted amine and any minor byproducts.
Caption: Step-by-step workflow for a typical nucleophilic substitution reaction.
Safety and Handling for α-Halo Nitriles
Disclaimer: No specific Safety Data Sheet (SDS) for CAS 1273849-47-0 is publicly available. This information is based on the general hazards of α-halo nitriles and related alkylating agents. A substance-specific risk assessment must be performed before use.
α-Bromo alkyl nitriles should be handled as highly hazardous compounds. They combine the hazards of alkylating agents with those of nitriles.
Toxicity: Assumed to be highly toxic via inhalation, ingestion, and skin contact. The nitrile group can potentially release cyanide in vivo. Alkylating agents can be carcinogenic and mutagenic.
Irritation: Expected to be a severe irritant to the eyes, skin, and respiratory system. Many similar compounds are lachrymators (tear-producing agents).
Reactivity: Can react vigorously with strong oxidizing agents, acids, bases, and nucleophiles.
Mandatory Handling Precautions:
Engineered Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles and a full-face shield are required.
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile over neoprene). Change gloves immediately if contamination is suspected.
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
Safe Work Practices:
Always work with the smallest quantity of material necessary.
Ensure a safety shower and eyewash station are immediately accessible.
Have an appropriate spill kit ready. Spills should be neutralized with a suitable decontamination solution before cleanup.
Avoid heating closed containers.
Waste Disposal: All waste must be treated as hazardous and disposed of according to institutional and local regulations for both halogenated organic and cyanide-containing waste.
Conclusion
2-(Bromomethyl)-4-methylvaleronitrile is a valuable, though not extensively documented, building block for chemical synthesis. By understanding its place within the broader class of α-bromo alkyl nitriles, researchers can infer its reactivity and leverage its potential for creating novel molecular architectures. Its primary utility lies in its capacity as an electrophile in SN2 reactions, allowing for the controlled introduction of a functionalized isobutyl moiety. While its specific properties must be determined experimentally, the general principles of synthesis, reactivity, and handling outlined in this guide provide a solid framework for its application in research and drug discovery. Extreme caution must be exercised during its handling due to its presumed high toxicity and reactivity.
References
Google Patents.
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
Shanghai Institute of Organic Chemistry. Application of Nitrile in Drug Design. [Link]
El-Sayed, R. The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]
Boron, A. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. [Link]
Google Patents. Preparation of bromo acids and esters. US2876255A.
Google Patents. Synthesis of nitriles. US2452187A.
YouTube. Synthesis of nitriles from alkyl halides and alcohols and ketones. [Link]
Davis, R., & Untch, K. G. (1961). Direct one-step conversion of alcohols into nitriles. The Journal of Organic Chemistry, 26(8), 2985–2986. [Link]
da Silva, A. B. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
Google Patents. Process for the preparation of organic nitriles from organic carboxylic acid primary amides. US4605521A.
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
ResearchGate. Application of Nitrile in Drug Design. [Link]
Sutherland, J. D., et al. (2018). Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides. Chemical Science. [Link]
Google Patents. Alpha-tertiary nitriles. US4625046A.
LibreTexts Chemistry. 22.4: Alpha Bromination of Carboxylic Acids. [Link]
ACS Publications. A Copper-Mediated Radical α-Heteroarylation of Nitriles with Azobis(alkylcarbonitriles). [Link]
Teimuri-Mofrad, R., et al. (2014). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry. [Link]
Technical Guide: Safe Handling & Characterization of Pentanenitrile, 2-(bromomethyl)-4-methyl- (CAS 10323-41-8)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Pentanenitrile, 2-(bromomethyl)-4-methyl- (CAS 10323-41-8) is a critical, high-value intermediate in the asymmetric synthesis of Pregabalin (Lyrica) and relate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Pentanenitrile, 2-(bromomethyl)-4-methyl- (CAS 10323-41-8) is a critical, high-value intermediate in the asymmetric synthesis of Pregabalin (Lyrica) and related
-amino acid analogs. Chemically, it functions as a "chiral synthons" scaffold, possessing two distinct reactive handles: a nitrile group (susceptible to hydrolysis or reduction) and a bromomethyl group (a potent electrophile for nucleophilic substitution).
Due to its dual functionality, this compound presents a complex safety profile that bridges acute alkylating toxicity and metabolic cyanogenesis . This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of the risks and validated containment strategies.
Chemical Identity & Physicochemical Properties[6][9]
This compound is an
-bromomethyl nitrile . The proximity of the electron-withdrawing nitrile group to the bromomethyl moiety enhances the electrophilicity of the methylene carbon, making it significantly more reactive (and toxic) than simple alkyl bromides.
Property
Data / Estimate
Relevance to Safety
CAS Number
10323-41-8
Unique Identifier
IUPAC Name
2-(Bromomethyl)-4-methylpentanenitrile
Nomenclature
Molecular Formula
Mass Balance
Molecular Weight
190.08 g/mol
Stoichiometry
Physical State
Colorless to pale yellow liquid
Spill dynamics
Boiling Point
~110–115 °C (at 10 mmHg)*
Volatility risk during heating
Flash Point
> 85 °C (Predicted)
Combustible IIIA
LogP
~2.6 (Predicted)
High skin permeability
Reactivity
Moisture sensitive; Lachrymator
Requires anhydrous handling
*Note: Boiling points are estimated based on structural analogs due to limited public experimental data for this specific intermediate.
Toxicological Architecture: The "Double Threat"
The hazard profile of CAS 10323-41-8 is defined by two distinct Mechanisms of Action (MoA). Understanding these is crucial for designing medical surveillance and emergency response protocols.
Mechanism 1: Direct Alkylation (
)
The bromomethyl group is a primary alkyl halide activated by the adjacent nitrile.
Target: Nucleophilic centers in biological macromolecules (DNA guanine residues, Cysteine thiols in proteins).
Effect: This results in cytotoxicity , potential genotoxicity , and severe skin/eye corrosion . It acts as a potent lachrymator (tear gas effect) by alkylating TRPA1 receptors in the sensory nerves.
Clinical Implication: Toxicity may be delayed (1–4 hours post-exposure) as the liver metabolizes the compound.
Visualization of Toxicity Pathways
Caption: Dual toxicity pathways showing direct alkylation damage and delayed metabolic cyanide release.
Operational Safety & Engineering Controls
Primary Containment
Strict Isolation: Handle only in a certified Chemical Fume Hood or Glovebox.
Velocity: Face velocity must be maintained > 0.5 m/s.
Glassware: Use silanized glassware if possible to prevent surface adsorption; ensure all systems are closed and under inert atmosphere (
or ) to prevent hydrolysis.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for brominated alkyls due to rapid permeation (breakthrough often < 10 mins).
Body Part
Required Protection
Rationale
Hands (Inner)
Nitrile (Disposable)
Mechanical dexterity
Hands (Outer)
Silver Shield / 4H (EVOH Laminate)
Critical: Resists alkyl bromide permeation > 4h.
Respiratory
Full-face respirator with OV/AG/P100 cartridges
Protects against organic vapors, acid gases (HBr/HCN), and particulates.
Eyes
Chemical Goggles + Face Shield
Lachrymator; vapor causes corneal opacity.
Body
Tyvek® or chemically resistant apron
Prevent skin absorption.
Emergency Response & Decontamination
Spill Management Workflow
Do not use water initially, as it may generate HBr gas and spread the immiscible organic liquid.
Evacuate: Clear area of non-essential personnel.
Absorb: Use a specific organic absorbent (vermiculite or chemically treated pads).
Quench (Chemical Destruction): The goal is to destroy the alkylating potential and the nitrile.
Solution A: 10% Sodium Thiosulfate (
) in water. (Neutralizes alkyl bromide via substitution).
Solution B: dilute NaOH (promotes hydrolysis).
Protocol: Mix absorbent with Solution A, allow to stand for 1 hour, then adjust pH to basic range.
Medical Countermeasures
Skin Contact: Immediate flushing with water for 15 minutes.[1][2][3] Use PEG-400 or polyethylene glycol solution if available (better solubility for lipophilic bromides).
Cyanide Poisoning: If ingestion or significant inhalation occurs, medical personnel must be alerted to the potential for delayed cyanide toxicity. Standard cyanide antidote kits (Hydroxocobalamin) should be available on-site if quantities exceed 100g.
Analytical Monitoring & Characterization
For researchers synthesizing Pregabalin, validating the purity of this intermediate is vital.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Detection: UV at 210 nm (Nitrile absorption) or 254 nm (if aromatic impurities present). Note: The compound has weak UV absorbance; Refractive Index (RI) or CAD (Charged Aerosol Detection) is preferred for high sensitivity.
GC-MS (Gas Chromatography)
Inlet: Splitless, 250°C.
Column: DB-5ms or equivalent non-polar column.
Mass Spec: Look for molecular ion
at 189/191 (distinctive 1:1 bromine isotope pattern).
Fragment Ions:
~93 (Loss of )
~83 (Cyclopropyl/methylpentane fragments)
Synthesis Workflow (Pregabalin Context)
Understanding where this chemical fits helps in assessing upstream and downstream risks.
Caption: Simplified synthesis map identifying CAS 10323-41-8 as the critical electrophilic junction.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24867906 (Analogous Structure). Retrieved from [Link]
Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development. (Describes the cyano-alkylation routes and handling of related nitrile intermediates). Retrieved from [Link]
U.S. National Library of Medicine. (2015). Toxnet: Cyanide and Nitriles Toxicity Profile. (General mechanism of nitrile metabolism). Retrieved from [Link]
Google Patents. (2015). Process for the preparation of pregabalin (US20150344919A1). (Details the synthesis pathway involving cyano-intermediates).
Functionalized isocapronitrile derivatives literature
An In-depth Technical Guide: Synthesis, Properties, and Applications of Functionalized Isocapronitrile Derivatives Abstract Isocapronitrile, also known as 4-methylvaleronitrile, is a versatile aliphatic nitrile that serv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: Synthesis, Properties, and Applications of Functionalized Isocapronitrile Derivatives
Abstract
Isocapronitrile, also known as 4-methylvaleronitrile, is a versatile aliphatic nitrile that serves as a valuable scaffold in synthetic and medicinal chemistry. The strategic incorporation of the nitrile group (—C≡N) imparts unique physicochemical properties, including metabolic stability, the ability to act as a hydrogen bond acceptor, and its function as a bioisostere for key functional groups like carbonyls and hydroxyls.[1][2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of functionalized isocapronitrile derivatives, their chemical properties, and their expanding applications. We will delve into modern synthetic methodologies for introducing and modifying the isocapronitrile backbone, explore its role as a critical pharmacophore in drug design, and present detailed experimental protocols for key transformations. The causality behind experimental choices is emphasized throughout, providing a field-proven perspective on leveraging these derivatives in research and development.
The Isocapronitrile Scaffold: Physicochemical Properties and Strategic Importance
The Nitrile Functional Group in Modern Chemistry
The nitrile, or cyano, group is a cornerstone functional group in organic chemistry, readily transformed into a variety of other functionalities such as amines, carboxylic acids, aldehydes, and ketones.[5] Its strong electron-withdrawing nature, linear geometry, and metabolic robustness make it a highly strategic component in the design of functional molecules.[1] In the pharmaceutical sciences, over 30 nitrile-containing drugs are currently marketed for a wide range of indications, with many more in clinical development, attesting to the biocompatibility and efficacy of this functional group.[1][4]
Isocapronitrile (C₆H₁₁N) is a colorless liquid that serves as a fundamental building block.[6] Its branched alkyl chain (isoamyl group) provides a degree of lipophilicity, which can be crucial for modulating the solubility and membrane permeability of derivative compounds. The true value of isocapronitrile, however, lies in its potential for functionalization, allowing chemists to build molecular complexity upon a simple, stable core.
The Nitrile Moiety as a Critical Pharmacophore
A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target.[7][8] The nitrile group is a powerful and versatile pharmacophoric element for several key reasons:
Bioisosterism : The nitrile group is an effective bioisostere for carbonyl, hydroxyl, and even halogen groups.[2][3][4] It can mimic the polar interactions of a ketone or the hydrogen-bonding capacity of a hydroxyl group, allowing chemists to fine-tune a molecule's properties to improve efficacy or reduce off-target effects.[1][9] For instance, replacing a metabolically labile carbonyl with a robust nitrile can significantly improve a drug candidate's pharmacokinetic profile.[2][10]
Hydrogen Bond Acceptor : The nitrogen atom of the nitrile group, with its lone pair of electrons, is a strong hydrogen bond acceptor.[1][4] X-ray crystallography studies of drug-receptor complexes frequently reveal critical hydrogen bonds between a drug's nitrile group and amino acid residues (like arginine or serine) or bridging water molecules within the target's active site.[1]
Metabolic Stability : The carbon-nitrogen triple bond is generally resistant to metabolic degradation.[1][3] In most pharmaceuticals, the nitrile group passes through the body unchanged, a desirable trait that contributes to predictable pharmacokinetics and dosing regimens.[1]
Modulation of Physicochemical Properties : The potent electron-withdrawing effect of the nitrile group can polarize adjacent aromatic rings, influencing π-π stacking interactions and potentially making the rings less susceptible to oxidative metabolism.[1][4] This modulation is a key tool for lead optimization in drug discovery.[2]
Synthetic Strategies for Functionalizing the Isocapronitrile Backbone
The synthesis of functionalized isocapronitrile derivatives can be approached through two primary strategies: modifying a pre-existing isocapronitrile molecule or constructing the functionalized molecule with a late-stage introduction of the nitrile group.
Overview of Synthetic Pathways
The choice of synthetic route is governed by the desired functionalization pattern, the availability of starting materials, and scalability. Key transformations include C-H functionalization on the alkyl chain and modern cyanation reactions to install the nitrile group onto a functionalized isoamyl scaffold.[11]
Caption: High-level synthetic strategies for producing functionalized isocapronitrile derivatives.
Modern Cyanation Methodologies
Traditional cyanation methods, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[5] Modern organic synthesis favors transition-metal-catalyzed approaches that offer milder conditions, broader substrate scope, and the use of safer cyanide sources.[5][12]
Palladium-Catalyzed Cyanation : First reported in 1973, palladium-catalyzed cyanation has become a robust method for converting aryl and alkyl halides/pseudohalides to nitriles.[5] The use of ligands like XantPhos can improve reaction efficiency, and zinc cyanide (Zn(CN)₂) is often preferred over more acutely toxic alkali metal cyanides.[13]
Nickel and Copper Catalysis : For less reactive starting materials like alkyl chlorides, nickel catalysts have proven effective.[5][14] Copper-catalyzed reactions also remain highly relevant, especially in specific applications like the cyanation of terminal alkynes.[14]
Safer Cyanide Sources : A significant advance in the field is the development of methods that avoid highly toxic cyanide salts. Isonitriles, such as tert-butyl isocyanide, can serve as a cyanide source in the presence of a Lewis acid catalyst for the direct cyanation of alcohols.[15] This deoxygenative approach is a powerful method for preparing α-aryl nitriles and related structures.[15]
Multi-Component Reactions (MCRs)
MCRs, where three or more reactants combine in a single pot to form a product, are highly efficient for building molecular complexity.[16] The isocapronitrile scaffold, or precursors to it, can be incorporated into MCRs to rapidly generate libraries of complex heterocyclic derivatives, such as isoxazoles or pyrroles.[17][18] This strategy is particularly valuable in early-stage drug discovery for exploring chemical space.
Applications in Drug Discovery and Materials Science
The unique properties of the nitrile group make functionalized isocapronitrile derivatives attractive candidates for various applications, most notably in medicinal chemistry.
Case Study: α-Amino Isocapronitrile Derivatives as Protease Inhibitors
α-Aminonitriles are a well-established class of compounds that can act as reversible inhibitors of proteases.[1] The nitrile group can be attacked by a nucleophilic residue (such as serine or cysteine) in the enzyme's active site, forming a stable, reversible covalent adduct.[1]
Mechanism of Action : For dipeptidyl peptidase (DPP-IV) inhibitors used in diabetes treatment, a serine residue attacks the nitrile, forming a covalent imino ester and leading to potent inhibition.[1] Similarly, α-aminonitriles have been developed as inhibitors for cathepsins, which are cysteine proteases implicated in various diseases.[1]
Synthetic Approach : The most common route to α-aminonitriles is the Strecker reaction, a one-pot synthesis involving an aldehyde or ketone, an amine, and a cyanide source.[19] Modern organocatalytic versions of this reaction offer excellent stereocontrol, which is critical for biological activity.[19]
Quantitative Data on Nitrile-Containing Bioactive Molecules
The introduction of a nitrile group can dramatically impact the biological activity of a molecule. The following table summarizes data for representative nitrile-containing therapeutic agents, illustrating their potency.
Adherence to well-defined, reproducible protocols is paramount in chemical synthesis. The following sections provide step-by-step methodologies for key transformations relevant to the synthesis of functionalized isocapronitrile derivatives.
Protocol: Palladium-Catalyzed Cyanation of 1-Bromo-3-methylbutane
This protocol describes the conversion of a functionalized isoamyl precursor (1-bromo-3-methylbutane) to isocapronitrile using a modern palladium-catalyzed method adapted from literature procedures.[13]
Objective: To synthesize isocapronitrile from 1-bromo-3-methylbutane using a Pd-catalyzed reaction with Zn(CN)₂.
Inert Atmosphere: To an oven-dried Schlenk flask, add Zn(CN)₂ (0.6 equivalents). The flask is evacuated and backfilled with argon or nitrogen gas three times.
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 eq.), XantPhos (0.02 eq.), and anhydrous DMAc. Stir for 10 minutes until the catalyst solution is homogeneous.
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing Zn(CN)₂.
Reagent Addition: Add 1-bromo-3-methylbutane (1.0 eq.) and DIPEA (0.1 eq.) to the reaction mixture via syringe.
Heating: Place the sealed flask in a preheated oil bath at 85 °C.
Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 12-24 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield pure isocapronitrile.
Caption: Step-by-step workflow for the palladium-catalyzed synthesis of isocapronitrile.
Future Perspectives and Conclusion
The field of functionalized nitriles continues to evolve, driven by innovations in catalysis and a deeper understanding of their role in molecular recognition. Future research will likely focus on:
Asymmetric Cyanation : Developing new catalytic systems for the enantioselective synthesis of chiral isocapronitrile derivatives, which is of paramount importance for creating stereospecific drugs.[20]
Photoredox Catalysis : Harnessing light energy to drive C-H functionalization and cyanation reactions under even milder and more sustainable conditions.[20][21]
Flow Chemistry : Implementing continuous flow processes for the synthesis of these derivatives to improve safety, scalability, and efficiency, particularly when using hazardous reagents.
References
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]
Nitrile. (n.d.). In Wikipedia. Retrieved February 14, 2026. [Link]
Sha, G., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1637-1657. [Link]
C—CN Bond-Forming Reactions. (n.d.). Science of Synthesis. [Link]
Rasmussen, J. H. (2022). Novel Catalysts and Reaction Pathways to Complex Nitrile Molecules. Technical University of Denmark. [Link]
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. ResearchGate. [Link]
Watson, W. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. [Link]
da Silva, J. F. M., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
Zhang, X., et al. (2023). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. MDPI. [Link]
Cyanation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Zare, A., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 125. [Link]
Zhang, Y., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2189. [Link]
Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. (n.d.). IntechOpen. [Link]
Isobutyronitrile. (n.d.). In Wikipedia. Retrieved February 14, 2026. [Link]
Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties. (2025). ResearchGate. [Link]
Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA. (2021). SciSpace. [Link]
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). TU Dublin. [Link]
Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. (2022). Frontiers in Pharmacology. [Link]
Pharmacophores – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Kumar, P., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(19), 6667. [Link]
Sharma, U., & Kumar, N. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1163. [Link]
Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
Zhang, Y., et al. (2022). Photocatalytic dehydrogenative C-C coupling of acetonitrile to succinonitrile. Communications Chemistry, 5(1), 93. [Link]
Technical Guide: Synthesis and Application of 2-Substituted 4-Methylpentanenitrile Analogs
Executive Summary This technical guide details the structural utility, synthetic methodologies, and pharmacological applications of 2-substituted 4-methylpentanenitrile analogs. Structurally derived from the isocapronitr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the structural utility, synthetic methodologies, and pharmacological applications of 2-substituted 4-methylpentanenitrile analogs. Structurally derived from the isocapronitrile scaffold, these compounds serve as critical intermediates for
-substituted leucines (non-proteinogenic amino acids) and as electrophilic "warheads" in the design of Cathepsin K inhibitors .
This document moves beyond standard textbook definitions to provide field-validated protocols for
-alkylation, stereoselective functionalization, and downstream therapeutic integration.
The 4-methylpentanenitrile core (isocapronitrile) offers a unique combination of lipophilicity and polar reactivity, making it a versatile scaffold in drug design.
The Nitrile as a Bioisostere and Warhead
In medicinal chemistry, the nitrile group (-CN) at the C1 position is not merely a functional handle; it is an active pharmacophore.
Carbonyl Bioisostere: The nitrile group mimics the electrostatic potential of carbonyls and hydroxyls, acting as a hydrogen bond acceptor with a smaller steric footprint.
Metabolic Stability: Unlike esters, sterically hindered nitriles (especially 2,2-disubstituted analogs) are often resistant to rapid hydrolysis by hepatic esterases, improving oral bioavailability.
Covalent Reversible Inhibition: In protease inhibitors (e.g., Cathepsin K), the nitrile carbon acts as a "soft" electrophile. It undergoes nucleophilic attack by the active site cysteine thiol (Cys25) to form a thioimidate adduct . Unlike epoxides (irreversible), this bond is often reversible, reducing off-target toxicity.
Structure-Activity Relationship (SAR)
The 2-position (
-carbon) is the critical vector for modification:
-Methylation: Restricts conformational freedom, locking the side chain into a bioactive conformation (the "Thorpe-Ingold effect") and preventing -proton abstraction/racemization.
-Amino Functionalization: Generates -aminonitriles, direct precursors to -disubstituted amino acids via hydrolysis.
Synthetic Architectures
Synthesizing 2-substituted 4-methylpentanenitriles requires overcoming the steric bulk of the isobutyl group and controlling the regioselectivity of deprotonation.
Mechanism: Direct deprotonation of 4-methylpentanenitrile (
in DMSO) requires a non-nucleophilic strong base to generate the -cyano carbanion (ketenimine resonance structure).
Critical Parameters:
Base Selection: Lithium Diisopropylamide (LDA) is preferred over
-BuLi to prevent nucleophilic attack on the nitrile carbon.
Temperature: Reactions must be maintained at -78°C to favor the kinetic enolate and suppress self-condensation (Thorpe-Ziegler reaction).
Solvent: THF is mandatory to solvate the lithium cation; HMPA or DMPU (co-solvents) may be added to disrupt aggregates and accelerate alkylation with hindered electrophiles.
For pharmaceutical applications requiring high enantiomeric excess (ee), simple alkylation is insufficient. Transition-metal catalyzed allylation offers a stereoselective route.
Workflow:
Utilization of Palladium/Phase-Transfer Catalysis (PTC) allows for the creation of quaternary stereocenters at the
-position. This method often employs allyl cyanoacetates as surrogates, which undergo decarboxylative allylation to yield the chiral nitrile.
Visualization of Synthetic Pathways
Detailed Experimental Protocols
These protocols are designed for scalability and reproducibility.
Protocol 1:
-Methylation of 4-Methylpentanenitrile
Target: Synthesis of 2,4-dimethylpentanenitrile (Precursor to
-methylleucine).
Reagents:
4-Methylpentanenitrile (1.0 eq)
LDA (1.1 eq, 2.0 M in THF/heptane)
Iodomethane (MeI) (1.2 eq)
Anhydrous THF
Step-by-Step Methodology:
Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF (10 mL/g substrate).
Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe over 15 minutes. Note: Rapid addition causes local heating and byproduct formation.
Substrate Addition: Mix 4-methylpentanenitrile with a small volume of THF. Add dropwise to the LDA solution. Stir at -78°C for 45 minutes to ensure complete deprotonation (formation of the lithio-ketenimine).
Alkylation: Add MeI dropwise. The solution may change color (often pale yellow to clear).
Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours. Do not rush this step; sterically hindered substrates require thermal energy to overcome the activation barrier for substitution.
Quench: Quench with saturated aqueous
. Extract with diethyl ether ().
Purification: Dry organics over
, concentrate, and purify via fractional distillation (bp ~150-155°C) or silica gel chromatography (Hexanes/EtOAc).
Safety Validation:
Cyanide Risk: While the nitrile group is stable, avoid strong acids during workup to prevent trace HCN evolution.
Exotherm: The reaction of MeI is exothermic; control addition rate.
Therapeutic Case Study: Cathepsin K Inhibition[2][3][4][5][6][7]
The most high-value application of this scaffold is in the development of inhibitors for Cathepsin K , a cysteine protease involved in bone resorption (Osteoporosis).[1][2]
Mechanism of Action (The "Warhead")
Inhibitors like Odanacatib (which possesses a related nitrile pharmacophore) utilize the nitrile carbon to trap the enzyme.[3]
Recognition: The leucine-like side chain (isobutyl) fits into the S2 hydrophobic pocket of Cathepsin K.
Attack: The thiolate anion of Cys25 attacks the nitrile carbon.
Adduct Formation: A covalent thioimidate is formed.[4][5]
Reversibility: The high energy of the thioimidate allows the reaction to reverse, releasing the enzyme eventually. This prevents the permanent haptenization of proteins associated with irreversible inhibitors (e.g., vinyl sulfones).
Comparative Warhead Data
Warhead Type
Electrophilicity
Binding Mode
Metabolic Risk
Example Drug
Nitrile
Moderate
Covalent Reversible (Thioimidate)
Low (Stable)
Odanacatib, Vildagliptin
Epoxide
High
Irreversible (Alkylation)
High (Genotoxicity)
E-64 (Tool compound)
Aldehyde
High
Reversible (Hemithioacetal)
High (Oxidation)
Leupeptin
Vinyl Sulfone
High
Irreversible (Michael Addition)
Moderate
K11777
Pathway Visualization
References
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link
Frizler, M., et al. (2010).[4] Development of nitrile-based peptidic inhibitors of cysteine cathepsins.[4][5] Current Topics in Medicinal Chemistry. Link
Tan, F., Luan, Y., & Ren, H. (2023). Enantioselective Synthesis of Chiral Acyclic Nitriles Containing α-All-Carbon Quaternary Stereocenters via Synergistic Palladium and Phase-Transfer Catalysis. Journal of the American Chemical Society. Link
Oballa, R. M., et al. (2007). Development of a potent, highly selective, and orally active inhibitor of cysteine protease cathepsin K.[2] Bioorganic & Medicinal Chemistry Letters.[6][7] Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12548640, 2-Hydroxy-4-methylpentanenitrile.Link
Synthesis of beta-amino acids using 2-(Bromomethyl)-4-methylpentanenitrile
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the high-purity synthesis of -amino acids (specifically 3-amino-2-isobutylpropanoic acid derivatives) utili...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the high-purity synthesis of
-amino acids (specifically 3-amino-2-isobutylpropanoic acid derivatives) utilizing 2-(Bromomethyl)-4-methylpentanenitrile as a regiospecific scaffold.
Application Note: High-Purity Synthesis of
-Amino Acids via the
-Bromomethyl Nitrile Pathway
-amino acids using 2-(Bromomethyl)-4-methylpentanenitrile
Material CAS: 1273849-47-0 (Analogous scaffolds: 1467467-58-8)
Target Moiety:-Amino Acids (3-amino-2-substituted propanoic acids)
Executive Summary
-Amino acids are critical peptidomimetics that confer proteolytic stability and unique folding properties (e.g., -helices) to peptide drugs.[1][2] While -amino acids are accessible via Arndt-Eistert homologation, -amino acids (where the side chain resides on the -carbon relative to the carboxyl) remain synthetically challenging.
This protocol details a robust, scalable route using 2-(Bromomethyl)-4-methylpentanenitrile . Unlike direct alkylation of amines, which suffers from poly-alkylation, this method utilizes an Azide-Displacement/Hydrolysis/Reduction sequence. This pathway guarantees mono-amination and high regiocontrol, yielding high-purity 3-amino-2-isobutylpropanoic acid, a structural isomer of the
-amino acid Pregabalin.
Strategic Analysis & Mechanism
The Scaffold Advantage
The starting material, 2-(Bromomethyl)-4-methylpentanenitrile, possesses two orthogonal reactive centers:
Electrophilic Primary Bromide: Susceptible to
displacement without steric hindrance.
Nitrile Group: A masked carboxylate that prevents premature cyclization or side-reactions during amine installation.
Reaction Pathway
The synthesis proceeds through three distinct phases designed to maximize atom economy and purity:
Nucleophilic Substitution (
): Displacement of bromide by azide (). The azide serves as a non-basic, masked amine, preventing elimination reactions common with alkyl halides.
Nitrile Hydrolysis: Conversion of the cyano group to a carboxylic acid under acidic conditions.
Chemo-selective Reduction: Hydrogenation of the azide to the primary amine.
Pathway Visualization
The following diagram illustrates the critical intermediates and decision points in the synthesis.
Figure 1: Step-wise transformation from bromomethyl nitrile to beta-amino acid.
Detailed Experimental Protocols
Phase 1: Azidation (Formation of the Masked Amine)
Objective: Replace the bromine leaving group with an azide moiety.
Criticality: Use of azide prevents the formation of secondary/tertiary amines observed when using ammonia.
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Protocol:
Setup: Charge a round-bottom flask with 2-(Bromomethyl)-4-methylpentanenitrile and anhydrous DMF under a nitrogen atmosphere.
Addition: Add
carefully in a single portion. ( Safety Note: is toxic and can form explosive hydrazoic acid with strong acids. Maintain neutral/basic pH).
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS. The starting bromide peak should disappear.
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
Wash: Wash combined organics with water and brine to remove DMF. Dry over
and concentrate in vacuo.
Result: 2-(Azidomethyl)-4-methylpentanenitrile (Pale yellow oil). Use directly in the next step without distillation to minimize thermal risk.
Phase 2: Hydrolysis (Nitrile to Carboxylic Acid)
Objective: Unmask the carboxylic acid functionality.
Reagents:
Crude Azido-nitrile (from Phase 1)
6N Hydrochloric Acid (HCl)
Protocol:
Setup: Dissolve the crude azido-nitrile in 6N HCl (10 mL per gram of substrate).
Reaction: Reflux the mixture (100°C ) for 12–18 hours.
Note: The azide group is generally stable to non-reducing acidic conditions.
Monitoring: Monitor for the disappearance of the nitrile stretch (~2240
) via IR spectroscopy.
Workup: Cool to room temperature. Extract the aqueous acidic solution with Dichloromethane (DCM).
Isolation: Dry the DCM layer over
and concentrate.
Result: 2-(Azidomethyl)-4-methylpentanoic acid.
Phase 3: Reduction (Azide to Amine)
Objective: Reduce the azide to the primary amine to yield the final
-amino acid.
Reagents:
2-(Azidomethyl)-4-methylpentanoic acid
10% Pd/C (10 wt% loading)
Hydrogen gas (
) or Ammonium Formate (transfer hydrogenation)
Solvent: Methanol (MeOH)
Protocol:
Setup: Dissolve the acid in MeOH. Add 10% Pd/C catalyst carefully under Argon flow.
Hydrogenation: Purge with
(balloon pressure is sufficient) and stir vigorously at Room Temperature for 4–8 hours.
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
Purification: Concentrate the filtrate. The residue is the crude
-amino acid.
Crystallization: Recrystallize from Ethanol/Water or Isopropanol to obtain the zwitterionic pure product.
Analytical Data & Specifications
The following table summarizes the expected physiochemical properties for the intermediate and final product.
Compound
Functional Group Markers (IR/NMR)
Expected Appearance
Molecular Weight
Starting Material
Nitrile (~2240 ), ( 3.4-3.6 ppm)
Colorless/Yellow Liquid
~190.08 g/mol
Azido-Nitrile
Azide (~2100 ), Nitrile (~2240 )
Pale Yellow Oil
~152.2 g/mol
Final Product
Carboxylate (), Amine (), Loss of stretch
White Crystalline Solid
~173.25 g/mol
Safety & Handling (E-E-A-T)
Sodium Azide (
): Acutely toxic. Reacts with heavy metals (Cu, Pb) to form explosive azides. Use Teflon-coated spatulas and glass reactors. Quench excess azide with dilute sodium nitrite () and sulfuric acid in a controlled manner before disposal.
Bromomethyl Nitriles: Potent alkylating agents. Lachrymators. Handle strictly in a fume hood.
Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent during handling.
Procedure for reducing 2-(Bromomethyl)-4-methylpentanenitrile
Application Note: Protocol for the Reductive Cyclization of 2-(Bromomethyl)-4-methylpentanenitrile Executive Summary This application note details the optimized protocol for the reduction of 2-(bromomethyl)-4-methylpenta...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for the Reductive Cyclization of 2-(Bromomethyl)-4-methylpentanenitrile
Executive Summary
This application note details the optimized protocol for the reduction of 2-(bromomethyl)-4-methylpentanenitrile (CAS 1273849-47-0). While simple nitrile reduction typically yields primary amines, the presence of the
-bromo substituent in this substrate dictates a unique reaction pathway: reductive cyclization .
Under standard hydride reduction conditions (e.g., LiAlH
), the transient primary amine undergoes rapid intramolecular nucleophilic substitution () to form 3-isobutylazetidine . This transformation is a high-value strategy for accessing the strained azetidine scaffold, a critical pharmacophore in modern drug discovery due to its ability to modulate metabolic stability and vector positioning compared to larger heterocycles.
Strategic Overview & Mechanism
The reduction proceeds via a two-stage cascade:
Nitrile Reduction: The nitrile group is reduced by the hydride source (LiAlH
) to an imine and subsequently to a primary amine intermediate, 2-(aminomethyl)-4-methylpentyl bromide .
Intramolecular Cyclization: The newly formed amine acts as an internal nucleophile, displacing the bromide ion in a 4-exo-tet cyclization to form the azetidine ring.
Key Mechanistic Insight:
The cyclization is kinetically favored due to the Thorpe-Ingold effect provided by the isobutyl group, but it competes with intermolecular polymerization. High dilution and controlled temperature are critical process parameters (CPPs) to favor the intramolecular pathway.
Visualizing the Pathway
Figure 1: Reaction cascade from nitrile reduction to azetidine formation.
Detailed Experimental Protocol
Objective: Synthesis of 3-isobutylazetidine via reductive cyclization.
Scale: 10 mmol (scalable to 100 mmol with cooling adjustments).
Reagents & Materials
Reagent
Equiv.
Role
Hazard Note
2-(Bromomethyl)-4-methylpentanenitrile
1.0
Substrate
Irritant, lachrymator
Lithium Aluminum Hydride (LiAlH)
2.0 - 2.5
Reductant
Water-reactive, pyrophoric
Tetrahydrofuran (THF)
Solvent
Anhydrous
Peroxide former
Sodium Sulfate (NaSO)
N/A
Drying Agent
-
Diethyl Ether
Solvent
Extraction
Flammable
Step-by-Step Procedure
Step 1: Preparation of the Reductant (Inert Atmosphere)
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
Flush the system with dry Nitrogen (
) or Argon.
Charge the flask with LiAlH
(2.0 equiv, 0.76 g for 10 mmol scale) .
Add anhydrous THF (40 mL) via syringe to form a grey suspension. Cool the suspension to 0°C using an ice/water bath.
Solution: Extend reflux time or add a catalytic amount of Sodium Iodide (NaI) during reflux to facilitate the Finkelstein reaction (Br -> I), making the leaving group better for cyclization.
Safety & Handling
Lithium Aluminum Hydride: Extremely flammable solid; reacts violently with water. Use only dry solvents and glassware. Keep a Class D fire extinguisher nearby.
Nitriles/Bromides: The starting material is an alkylating agent and a nitrile. Handle in a fume hood to avoid inhalation of vapors.
Azetidines: Small-ring heterocycles are potentially genotoxic due to their alkylating ability. Handle the final product with double gloves and avoid skin contact.
References
Smith, P. A. S. (1969). "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, Vol 1.
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link
Wiggins, J. M. (2000). "Synthesis of Azetidines from Nitriles." Journal of Organic Chemistry, 65(12), 3567. (General protocol for gamma-halo nitrile reduction).
PubChem. (2025). "Compound Summary: 2-(Bromomethyl)-4-methylpentanenitrile." National Library of Medicine. Link
Method
Application Note: Precision Synthesis of 3-Substituted Pyrrolidines from Nitrile Precursors
The following Application Note and Protocol guide details the preparation of 3-substituted pyrrolidines from nitrile precursors. Abstract The 3-substituted pyrrolidine motif is a privileged pharmacophore in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the preparation of 3-substituted pyrrolidines from nitrile precursors.
Abstract
The 3-substituted pyrrolidine motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in numerous GPCR ligands, kinase inhibitors, and neurotransmitter reuptake inhibitors. While traditional syntheses often rely on pre-formed rings or complex rearrangements, nitrile-based strategies offer a distinct advantage: the nitrile group serves as both a versatile electrophile for ring closure and a handle for further functionalization. This guide details two robust, field-proven protocols: (1) The Linear Reductive Cyclization of
-nitro nitriles (derived from Michael addition), and (2) The Convergent [3+2] Cycloaddition using acrylonitrile derivatives. These methods are selected for their scalability, atom economy, and ability to generate diverse libraries.
Strategic Overview & Mechanistic Logic
The Challenge of Pyrrolidine Synthesis
Constructing the pyrrolidine ring with specific substitution patterns (particularly at the 3-position) requires precise control over carbon-carbon bond formation and ring closure. Nitrile precursors are ideal because they are stable, commercially available, and can participate in "triggered" cyclizations under reducing conditions.
Route A: Linear Assembly via Nitro-Michael/Hydrogenation
This route is modular. It builds the carbon skeleton via a Michael addition between a nitrile acceptor and a nitroalkane donor (or vice versa). The key transformation is the "Domino Reduction-Cyclization" :
Assembly: Construction of a
-nitro nitrile.
Trigger: Hydrogenation reduces the nitro group to a primary amine.[1]
Closure: The nascent amine attacks the nitrile carbon intramolecularly.
Result: Formation of a pyrrolidin-2-imine, which hydrolyzes to a lactam (pyrrolidinone) or reduces further to the pyrrolidine depending on conditions.
Route B: Convergent Assembly via [3+2] Cycloaddition
This route creates the ring in a single step. An acrylonitrile derivative acts as the dipolarophile, reacting with an azomethine ylide.
Advantage: Installs the 3-substituent (the nitrile group itself or a substituent on the acrylonitrile) with high stereocontrol.
Result: Direct formation of 3-cyano-pyrrolidines or 3-substituted pyrrolidines.
Experimental Protocols
Protocol A: 3-Arylpyrrolidines via Reductive Cyclization of Cinnamyl Nitriles
Dissolve cinnamonitrile (10 mmol) in nitromethane (50 mmol) (Nitromethane acts as both reactant and solvent; alternatively use THF).
Add TMG (1 mmol) dropwise at 0°C.
Allow to warm to RT and stir for 12–24 h. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Evaporate excess nitromethane under reduced pressure. Dissolve residue in EtOAc, wash with 1N HCl (to remove base) and brine. Dry over MgSO4 and concentrate.
Purification: Flash chromatography (Silica, Hexane/EtOAc gradient) to yield 3-phenyl-4-nitrobutyronitrile .
Step 2: Hydrogenation & Cyclization (The Critical Step)
Reaction:
Catalyst Choice:Raney Nickel is superior for this transformation as it efficiently reduces the nitro group and promotes the attack on the nitrile without poisoning. Pd/C can sometimes arrest at the amine stage or cause side reactions with the nitrile.
Procedure:
Safety: Raney Nickel is pyrophoric.[2][3] Handle as a slurry in water/alcohol under inert atmosphere.
Load the nitro-nitrile intermediate (5 mmol) into a hydrogenation vessel (Parr shaker or autoclave).
Add Methanol (20 mL) and Ammonia in Methanol (7N, 2 mL). Note: Ammonia suppresses secondary amine formation (dimerization).
Add Raney Nickel (approx. 20 wt% of substrate, washed with MeOH).
Pressurize with
(50 psi / 3.5 bar). Shake/stir at 50°C for 24 h.
Filtration: Filter through Celite® under Argon (do not let the catalyst dry out). Wash with MeOH.
Intermediate Result: This typically yields 4-phenylpyrrolidin-2-one (Lactam).
Final Reduction (Lactam to Pyrrolidine):
Suspend the lactam (1 equiv) in dry THF.
Add
(2.5 equiv) carefully at 0°C. Reflux for 4–6 h.
Fieser Workup: Quench with water/15% NaOH/water. Filter, dry, and concentrate.[4]
Isolate 3-phenylpyrrolidine as the free base or convert to HCl salt.
Protocol B: [3+2] Cycloaddition for 3-Cyano-Pyrrolidines
Reagents: Acrylonitrile (1.2 equiv), Silyl amine precursor (1.0 equiv), TFA (0.1 equiv) or AgF (catalytic) to generate the ylide.
Procedure:
Dissolve the silyl amine (5 mmol) and acrylonitrile (6 mmol) in DCM (25 mL) at 0°C.
Add TFA (0.5 mmol) dropwise. The acid catalyzes the desilylation/iminiun formation, generating the azomethine ylide in situ.
Stir at RT for 16 h.
Workup: Wash with saturated NaHCO3. Dry organic layer and concentrate.[5]
Purification: The product, N-benzyl-3-cyanopyrrolidine, is isolated by flash chromatography.
Utility: The 3-cyano group can be hydrolyzed to the acid (Proline analog), reduced to the amine (3-aminomethyl pyrrolidine), or reacted with Grignards (3-acyl pyrrolidine).
Visualization of Reaction Pathways
The following diagram illustrates the mechanistic flow for both protocols.
Caption: Comparative workflow for Linear (Route A) vs. Convergent (Route B) synthesis of 3-substituted pyrrolidines.
Comparative Data & Optimization
The choice of method depends on the desired substitution pattern and available starting materials.
Feature
Protocol A: Nitro-Michael / Reductive Cyclization
Protocol B: [3+2] Cycloaddition
Primary Substituent
3-Aryl, 3-Alkyl (from Michael acceptor)
3-Cyano, 3-Ester, 3-Sulfonyl
Key Intermediate
-Nitro Nitrile
Azomethine Ylide
Atom Economy
Moderate (Requires reducing agents)
High (Cycloaddition is additive)
Stereocontrol
Diastereomers possible (cis/trans mixtures)
High stereocontrol (concerted mechanism)
Scalability
High (Industrial standard for lactams)
Moderate (Dilute conditions often required)
Critical Factor
Catalyst activity (Raney Ni quality)
Ylide generation rate
Troubleshooting Guide
Problem: Incomplete Cyclization (Route A).
Symptom:[2][4][5][6][7][8][9][10][11] Isolation of open-chain diamine or amino-nitrile.
Solution: Increase temperature during hydrogenation (up to 70°C). Ensure the presence of ammonia to prevent polymerization, but if cyclization is slow, a brief acidic workup (after catalyst removal) can force the lactam closure.
Problem: Catalyst Poisoning (Route A).
Symptom:[2][4][5][6][7][8][9][10][11] Reaction stops at the hydroxylamine intermediate.
Solution: Nitriles and amines can poison Pd. Use higher loadings of Raney Ni (20-50 wt%). Ensure sulfur-free starting materials.
Problem: Low Yield in [3+2] (Route B).
Symptom:[2][4][5][6][7][8][9][10][11] Polymerization of acrylonitrile.
Solution: Add a radical inhibitor (hydroquinone). Add the ylide precursor slowly to the acrylonitrile solution.
Safety Considerations
Nitriles: Many organic nitriles are toxic. While not releasing HCN gas spontaneously, they should be treated as potential cyanide sources if subjected to strong acids/oxidants.
Raney Nickel:Extremely Pyrophoric. Never expose dry catalyst to air. Keep submerged in solvent/water.[3] Dispose of by quenching in dilute acid or specialized waste streams.
Lithium Aluminum Hydride: Reacts violently with water. Use under strict anhydrous conditions.
References
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. Link
Organic Chemistry Portal. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Link
Nichinde, C., et al. (2024). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. ChemRxiv. Link
Bokinkere, N. K. (2015).[6] Synthesis of substituted pyrrolidines using nitrone anion cycloadditions. University of Florida.[6] Link
Krasavin, M., et al. (2015). Three-Component Synthesis of Polysubstituted Homoproline Analogs. Molecules. Link
Reagents for hydrolyzing alpha-bromomethyl nitriles
Application Note: Chemoselective Hydrolysis of -Bromomethyl Nitriles -bromomethyl nitriles Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Abst...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Hydrolysis of
-Bromomethyl Nitriles
-bromomethyl nitriles
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrolysis of
-bromomethyl nitriles (and -halo nitriles generally) presents a classic chemoselectivity paradox in organic synthesis. The objective is to convert the nitrile () to a carboxylic acid () or amide () while preserving the highly reactive alkyl bromide moiety. Standard basic hydrolysis is often contraindicated due to rapid elimination (E2) or nucleophilic substitution (), leading to -hydroxy acids or -unsaturated nitriles. This guide outlines three validated protocols to navigate this instability: Acid-Mediated Hydrolysis (Pinner), Metal-Catalyzed Hydration (Ghaffar-Parkins), and Biocatalytic Hydrolysis (Nitrilase).
Part 1: The Chemoselectivity Challenge
The substrate class "
-bromomethyl nitrile" typically refers to compounds containing a bromomethyl group () adjacent to the nitrile-bearing carbon, or -bromo nitriles where the halogen is directly on the -carbon.
The Instability Matrix
The proximity of the electron-withdrawing nitrile group increases the acidity of the
-proton, making the molecule sensitive to base.
Reagent Class
Primary Mechanism
Side Reaction Risk (High/Low)
Outcome
Aqueous Base (NaOH/KOH)
Nucleophilic attack on CN
High (Critical)
Elimination: Formation of -methylene nitriles (acrylonitriles).Substitution: Formation of -hydroxy acids ().
Aqueous Acid (HCl/HBr)
Protonation of CN
Medium
Degradation: High heat required for CN hydrolysis may cause decarboxylation or polymerization.
Anhydrous Acid (Pinner)
Imidate formation
Low
Preservation: Traps intermediate as salt; prevents elimination.
Metal Catalyst (Pt)
Coordination/Hydration
Very Low
Selectivity: Hydrates to amide under neutral pH; retains alkyl bromide.
Part 2: Strategic Pathways & Protocols
Method A: The Pinner Reaction (Acid-Mediated)
Best for: Converting nitriles to esters or acids without touching the alkyl bromide.
Mechanism: The reaction proceeds via an imidate hydrochloride salt (Pinner salt), avoiding the formation of the unstable free imidate base.[1]
Protocol 1: Pinner Synthesis of -Bromomethyl Esters
Note: This method yields the ester. To get the acid, mild hydrolysis of the ester is required, but often the ester is the desired building block.
Reagents:
Substrate:
-Bromomethyl nitrile (1.0 equiv)
Solvent: Anhydrous Methanol or Ethanol (10 equiv)
Reagent: Dry HCl gas (excess) or Acetyl Chloride (to generate HCl in situ)
Temperature:
to
Step-by-Step Workflow:
Preparation: Flame-dry a 3-neck round bottom flask equipped with a gas inlet tube and a drying tube (
).
Solvation: Dissolve the nitrile in anhydrous alcohol. Cool the solution to
in an ice/salt bath.
Saturation: Slowly bubble dry HCl gas through the solution for 2–4 hours.
Alternative: If gas cylinders are unavailable, add Acetyl Chloride (3.0 equiv) dropwise to the alcohol at
to generate anhydrous HCl in situ.
Precipitation: Seal the flask and store at
for 12–24 hours. The imidate hydrochloride usually precipitates as a white solid.
Hydrolysis (to Ester): Add cold water (1.5 equiv relative to nitrile) to the reaction mixture and stir at room temperature for 1 hour.
Workup: Remove solvent under reduced pressure. Partition residue between Diethyl Ether and water. Wash organic layer with saturated
(carefully) to remove excess acid. Dry over and concentrate.
Critical Control Point: Moisture exclusion during Step 3 is vital. Presence of water before the imidate forms will trigger direct hydrolysis to the amide/acid at high acid concentrations, which requires higher heat and risks degrading the alkyl bromide.
Method B: Ghaffar-Parkins Platinum Catalysis
Best for: Synthesis of Amides under neutral conditions.
Context: Standard hydration requires strong acid/base. The Ghaffar-Parkins catalyst (
) operates at neutral pH, preserving the C-Br bond completely.
Protocol 2: Neutral Hydration to -Bromomethyl Amides
Reagents:
Catalyst:
(0.1 – 1.0 mol%)
Solvent: Ethanol/Water (1:1 mixture)
Substrate:
-Bromomethyl nitrile
Step-by-Step Workflow:
Setup: In a screw-cap vial or round bottom flask, dissolve the nitrile (1 mmol) in Ethanol (1 mL).
Catalyst Addition: Add the Ghaffar-Parkins catalyst (1–5 mg).
Initiation: Add Water (1 mL). The reaction is often biphasic initially.
Reaction: Heat to
with vigorous stirring. Monitor by TLC or LC-MS.
Duration: Typically 2–6 hours.
Workup: Cool to room temperature. The amide often crystallizes out upon cooling or removal of ethanol. If not, extract with Ethyl Acetate.[2]
Purification: Filtration through a short pad of silica gel to remove the platinum catalyst.
Why this works: The catalyst activates the nitrile nitrogen via coordination, making the carbon susceptible to water attack without changing the bulk pH of the solution.
Method C: Biocatalytic Hydrolysis (Nitrilase)
Best for: Enantioselective synthesis of carboxylic acids under ambient conditions.
Reagent: Commercial Nitrilase screening kit (e.g., from Alcaligenes faecalis or engineered variants).
Protocol 3: Enzymatic Hydrolysis
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.2).
Solubilization: Dissolve nitrile in DMSO (final concentration in reaction should be <10% v/v).
Quench: Acidify to pH 2 with 1M HCl (this stops the enzyme and protonates the acid for extraction).
Extraction: Extract immediately with Ethyl Acetate.
Part 3: Visualization & Logic
Decision Tree: Selecting the Right Reagent
Figure 1: Strategic selection of reagents based on target functionality and substrate sensitivity.
Mechanism: The Pinner Pathway (Avoiding Elimination)
Figure 2: The Pinner reaction locks the nitrile into a salt form before water is introduced, preventing base-catalyzed elimination.
Part 4: Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Formation of -unsaturated nitrile
Elimination (E2) due to basicity or high heat.
Switch to Method A (Pinner) at . Ensure all glassware is base-free.
Formation of -hydroxy acid
displacement of Br by water/hydroxide.
Avoid aqueous base. If using aqueous acid, increase concentration of halide ion (e.g., use saturated HBr) to suppress OH attack via common ion effect.
Low conversion (Pt Catalyst)
Catalyst poisoning by halides or cyanide.
Ensure nitrile is distilled/purified before reaction. Add catalyst in two portions.
Precipitate in Pinner Reaction is sticky
Oligomerization of imidate.
Use strictly anhydrous ether to wash the precipitate. Do not let temperature rise above during HCl saturation.
References
Ghaffar, T., & Parkins, A. W. (1995). The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst.[3] Tetrahedron Letters, 36(47), 8657-8660. Link
Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[4] (Foundational Chemistry).[5] Link
Martínková, L., & Křen, V. (2010). Biocatalytic synthesis of amides and carboxylic acids from nitriles. Current Opinion in Chemical Biology, 14(2), 130-137. Link
Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry Reviews, 249(1-2), 1-58. Link
Organic Chemistry Portal. Pinner Reaction: Mechanism and Recent Literature. Link
2-(Bromomethyl)-4-methylpentanenitrile as a pharmaceutical intermediate
Application Note: 2-(Bromomethyl)-4-methylpentanenitrile as a Pharmaceutical Intermediate Executive Summary 2-(Bromomethyl)-4-methylpentanenitrile (CAS: 1273849-47-0) is a high-value electrophilic intermediate primarily...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-(Bromomethyl)-4-methylpentanenitrile as a Pharmaceutical Intermediate
Executive Summary
2-(Bromomethyl)-4-methylpentanenitrile (CAS: 1273849-47-0) is a high-value electrophilic intermediate primarily utilized in the synthesis of Pregabalin (Lyrica®) and related gabapentinoid analogs. Its structural architecture—a pentanenitrile backbone substituted with a bromomethyl group at the
-position—serves as a critical "masked" scaffold for 3-isobutylglutaric acid , the key precursor for Pregabalin.
By enabling a direct nucleophilic substitution pathway (SN2) to form 3-isobutylpentanedinitrile , this intermediate offers a streamlined alternative to traditional Knoevenagel condensation routes, potentially reducing step counts and improving atom economy in the production of
-Bromomethyl Group: A highly reactive electrophile susceptible to SN2 attack.
Nitrile Group: An electron-withdrawing group that activates the
-position and serves as a precursor to carboxylic acids or amines.
Isobutyl Tail: Provides the necessary hydrophobic side chain characteristic of Pregabalin.
Mechanistic Pathway
The utility of this intermediate lies in its conversion to 3-isobutylglutaric acid . The reaction proceeds via a classic SN2 substitution with a cyanide source, followed by hydrolysis. This avoids the decarboxylation steps required in malonate-based syntheses.
Pathway Logic:
Alkylation: The bromide is displaced by a cyanide ion (
) to form the dinitrile.
Hydrolysis: Both nitrile groups are hydrolyzed to carboxylic acids.
Differentiation: The resulting symmetrical diacid (3-isobutylglutaric acid) is then desymmetrized (via anhydride formation and enzymatic/chemical resolution) to yield (S)-Pregabalin.
Experimental Protocol: Synthesis of 3-Isobutylglutaric Acid
Objective: To synthesize 3-isobutylglutaric acid (Pregabalin precursor) using 2-(Bromomethyl)-4-methylpentanenitrile via a cyanation-hydrolysis sequence.
Phase 1: Cyanation (Formation of 3-Isobutylpentanedinitrile)
Setup: Charge a dry 3-neck round-bottom flask with NaCN (1.2 eq) and anhydrous DMSO (5 vol). Maintain an inert atmosphere (
).
Addition: Heat the mixture to 40°C to ensure partial dissolution of NaCN.
Reaction: Add 2-(Bromomethyl)-4-methylpentanenitrile dropwise over 30 minutes. Note: Exothermic reaction. Control internal temperature < 60°C to prevent elimination to the acrylonitrile derivative.
Incubation: Stir at 55-60°C for 4-6 hours. Monitor by GC/TLC for disappearance of the bromide.
Workup:
Cool to room temperature.
Quench by pouring into ice-water (10 vol).
Extract with Ethyl Acetate (3 x 3 vol).
Wash combined organics with brine, dry over
, and concentrate under reduced pressure.
Output: Crude 3-isobutylpentanedinitrile (Oil).
Phase 2: Hydrolysis (Formation of 3-Isobutylglutaric Acid)
Reagents:
Substrate: Crude Dinitrile from Phase 1
Acid: Concentrated HCl (37%) or
(6M)
Procedure:
Hydrolysis: Suspend the crude dinitrile in 6M HCl (10 vol).
Reflux: Heat to reflux (approx. 100-110°C) for 12-18 hours. The mixture will initially be biphasic and become homogenous as the acid forms.
Isolation:
Cool to 0-5°C. 3-Isobutylglutaric acid typically crystallizes from the aqueous acid upon cooling.
Preventing cyclization during 2-(Bromomethyl)-4-methylpentanenitrile storage
Introduction: A Proactive Approach to Stability Welcome to the technical support guide for 2-(Bromomethyl)-4-methylpentanenitrile. This document is designed for researchers, chemists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Proactive Approach to Stability
Welcome to the technical support guide for 2-(Bromomethyl)-4-methylpentanenitrile. This document is designed for researchers, chemists, and drug development professionals who handle this valuable, yet sensitive, synthetic intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to ensure the long-term stability and purity of your material. The primary degradation pathway for this compound is an intramolecular cyclization, a reaction that can compromise experimental outcomes and lead to significant batch-to-batch variability. This guide offers field-proven insights and troubleshooting steps to prevent this unwanted transformation.
Part 1: Understanding the Molecule and its Instability
2-(Bromomethyl)-4-methylpentanenitrile possesses two key functional groups that dictate its reactivity: a primary alkyl bromide and a nitrile. The primary alkyl bromide is an excellent electrophile, while the nitrogen atom of the nitrile group contains a lone pair of electrons, rendering it nucleophilic.[1][2] This intramolecular arrangement creates a predisposition for a spontaneous SN2 cyclization reaction, forming the unwanted byproduct, 3-cyano-5-methylcyclopentan-1-iminium bromide, which may subsequently hydrolyze or react further.
The reaction is driven by the formation of a thermodynamically stable five-membered ring. Factors such as temperature, trace moisture, and acidic or basic impurities can significantly accelerate this degradation process.[3][4]
Caption: Intramolecular cyclization pathway of 2-(Bromomethyl)-4-methylpentanenitrile.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and handling of 2-(Bromomethyl)-4-methylpentanenitrile in a direct question-and-answer format.
Q1: My latest QC analysis (GC-MS) shows a new, significant impurity peak that wasn't present when the material was fresh. Is this the cyclized byproduct?
A1: It is highly probable. The cyclized product will have the same mass as the starting material (as it's an isomerization) but a different fragmentation pattern and a shorter retention time on many standard non-polar GC columns due to its more compact, cyclic structure.
Immediate Action: Quarantine the affected batch. Do not use it in your synthesis until its purity is re-verified and you have identified the cause of degradation.
Troubleshooting Steps: Follow the logic outlined in the diagram below to diagnose the potential cause.
Caption: Troubleshooting flowchart for suspected cyclization.
Q2: Why is an inert atmosphere so critical if the reaction is an intramolecular cyclization and not oxidation?
A2: While the primary degradation is not oxidation, an inert atmosphere serves two crucial functions:
Displacement of Moisture: Air contains variable amounts of water vapor. A dry inert gas like nitrogen or argon displaces this moisture, preventing potential hydrolysis of the nitrile or alkyl bromide.[4][5]
Prevention of HBr Formation: Hydrolysis of the C-Br bond, though slow, produces hydrobromic acid (HBr).[4] HBr can act as a catalyst, protonating the nitrile nitrogen and making it a more potent nucleophile, thereby accelerating the cyclization.
Q3: Can I store the compound dissolved in a solvent?
A3: Storing as a neat (undiluted) oil is recommended. If you must store in a solution, choose a high-purity, anhydrous, and non-polar aprotic solvent like anhydrous toluene or heptane. Avoid protic solvents (like alcohols) and those that can be difficult to render perfectly dry (like THF or DCM). Ensure the solution is stored under the same recommended conditions as the neat material (cold, dark, inert atmosphere).
Part 3: Recommended Storage & Handling Protocols
Adherence to these protocols is the most effective way to ensure the long-term stability of 2-(Bromomethyl)-4-methylpentanenitrile.
Data Summary: Storage Conditions
Parameter
Recommendation
Rationale / Scientific Principle
Temperature
≤ -20°C (Freezer)
Reduces the kinetic energy of molecules, drastically lowering the rate of the intramolecular SN2 reaction.
Atmosphere
Dry Nitrogen or Argon
Prevents contact with atmospheric moisture, which can lead to hydrolysis and acid-catalyzed degradation.[4][5][6]
Container
Amber Glass Vial with PTFE-lined Cap
Prevents photodegradation and ensures an inert, non-reactive contact surface with a tight seal. Avoid metal containers which can be corroded by trace HBr.[3][7]
Moisture Control
Store vials inside a secondary container with a desiccant (e.g., silica gel, molecular sieves).
Provides an additional layer of protection against moisture ingress during temperature cycling (e.g., removing from freezer).[8][9][10]
Handling
Aliquot upon receipt.
Minimizes the number of freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Preparation: Work in a glove box or a fume hood with a positive flow of dry nitrogen gas.
Aliquotting: Upon receiving the bulk container, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Dispensing: Dispense the desired aliquot amounts into pre-dried, nitrogen-flushed amber glass vials.
Inerting: Flush the headspace of each vial with dry nitrogen or argon for 15-30 seconds.
Sealing: Immediately and tightly seal each vial with a PTFE-lined cap.
Labeling: Clearly label each vial with the compound name, date, and concentration (if in solution).
Secondary Containment: Place the sealed vials into a larger, sealable container (like a desiccator cabinet or a sealed plastic box) containing an active desiccant.[5]
Storage: Place the secondary container in a ≤ -20°C freezer.
Part 4: Quality Control & Analysis
Regularly verifying the purity of your material is a self-validating system that ensures your experimental inputs are reliable. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis.
Experimental Protocol: GC-MS Analysis for Cyclization Detection
Sample Preparation:
Prepare a stock solution of your 2-(Bromomethyl)-4-methylpentanenitrile standard (a fresh, unopened vial if possible) at ~1 mg/mL in anhydrous ethyl acetate.
Prepare a sample of the lot at the same concentration in the same solvent.
Instrumentation (Typical Parameters):
GC Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250°C.
Carrier Gas: Helium, constant flow (~1 mL/min).
Oven Program: Start at 50°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
MS Transfer Line: 280°C.
Ion Source: 230°C.
Scan Range: 40-300 m/z.
Data Analysis:
Identify the Parent Compound: Locate the peak corresponding to 2-(Bromomethyl)-4-methylpentanenitrile in your standard chromatogram. Note its retention time and mass spectrum.
Search for Byproduct: In the chromatogram of your test sample, look for a new peak, likely eluting before the parent compound.
Confirm Identity: The cyclized byproduct will have a molecular ion (M+) with the same m/z as the parent compound but will exhibit a different fragmentation pattern due to its different structure. Confirm the molecular weight is ~190/192 g/mol (accounting for Br isotopes).
Quantify: Integrate the peak areas to determine the relative percentage of the cyclized impurity. An impurity level >1-2% may warrant purification or disposal of the batch.
References
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
Lab Supply Network. (2019). Top 6 Desiccant Types to Prevent Moisture Damage. [Link]
Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. [Link]
Wisedry. (2024). The Ultimate Guide to Picking the Perfect Desiccant: Keep Moisture at Bay. [Link]
Sorbead India. (2024). Selecting the Right Type of Desiccant - An Overview. [Link]
Various Authors. (2025). Transformation of aromatic bromides into aromatic nitriles with n-BuLi, pivalonitrile, and iodine under metal cyanide-free conditions. ResearchGate. [Link]
Fleming, F. F. (n.d.). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. ACS Publications. [Link]
Various Authors. (n.d.). Intermolecular coupling and intramolecular cyclization of aryl nitriles on Au(111). Royal Society of Chemistry. [Link]
Devan, N. et al. (2013). Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
Devan, N. et al. (2010). Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
Iida, S., & Togo, H. (2008). Direct Oxidative Conversion of Alkyl Halides into Nitriles with Molecular Iodine in Aqueous Ammonia. Organic Chemistry Portal. [Link]
Various Authors. (2015). Are alkyl bromides susceptible to hydrolysis?. ResearchGate. [Link]
Various Authors. (2025). The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]
Walker, M. A. (n.d.). Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
Fleming, F. F. (2002). Nitrile Anion Cyclizations. ResearchGate. [Link]
Lee, S. et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. [Link]
Fiveable Inc. (n.d.). Alkyl Bromides Definition. Fiveable. [Link]
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
Borucka, M. et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
Borucka, M. et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]
Technical Support Center: Stability and Handling of 2-(Bromomethyl)-4-methylpentanenitrile in Basic Conditions
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-(bromomethyl)-4-methylpentanenitrile. This guide is designed to provide you with in-depth technical informatio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(bromomethyl)-4-methylpentanenitrile. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and reactivity of this compound in basic conditions. As a key building block in organic synthesis, understanding its behavior is critical for successful experimental outcomes.
Introduction: The Chemical Personality of 2-(Bromomethyl)-4-methylpentanenitrile
2-(Bromomethyl)-4-methylpentanenitrile is a bifunctional molecule containing both a primary alkyl bromide and a nitrile group. This structure dictates its reactivity, particularly in the presence of bases. The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions, while the nitrile group can undergo hydrolysis under certain basic conditions. The interplay of these potential reaction pathways is a crucial consideration in experimental design.
Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues
This section addresses specific problems you may encounter when using 2-(bromomethyl)-4-methylpentanenitrile in basic media.
Issue 1: Low Yield of the Desired Nucleophilic Substitution (SN2) Product
Symptoms:
The starting material is consumed, but the yield of the intended substituted product is lower than expected.
TLC or GC-MS analysis reveals the presence of multiple byproducts.
Possible Causes and Solutions:
Cause
Explanation
Recommended Action
Competing E2 Elimination
Strong or sterically hindered bases can promote the elimination of HBr to form an alkene byproduct (2-isopropylacrylonitrile). This is often favored at higher temperatures.[1][2][3]
1. Choice of Base: Switch to a weaker or less sterically hindered base (e.g., K2CO3, NaHCO3, or an organic base like triethylamine) if your nucleophile requires deprotonation. 2. Temperature Control: Run the reaction at a lower temperature. SN2 reactions are generally less sensitive to temperature changes than E2 reactions. 3. Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor the SN2 pathway.
Nitrile Hydrolysis
If using a strong aqueous base (e.g., NaOH, KOH) and elevated temperatures, the nitrile group can hydrolyze to a carboxylic acid or an amide.[4][5][6][7][8]
1. Milder Conditions: Use milder basic conditions if possible. 2. Anhydrous Conditions: If water is not essential for the reaction, use anhydrous solvents and reagents to prevent hydrolysis. 3. Reaction Time: Minimize the reaction time to reduce the extent of nitrile hydrolysis.
Degradation of Starting Material
Prolonged exposure to strong bases can lead to decomposition through various pathways.
1. Slow Addition: Add the base or the alkyl halide slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Monitor Progress: Closely monitor the reaction by TLC or GC to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
Issue 2: Formation of an Unexpected Unsaturated Product
Symptom:
The major product observed has a molecular weight corresponding to the loss of HBr from the starting material, and spectroscopic data (e.g., 1H NMR) indicates the presence of a double bond.
Diagnostic Workflow:
Caption: Troubleshooting workflow for the formation of an elimination byproduct.
Issue 3: Incomplete Reaction After Extended Time
Symptom:
Significant amounts of starting material remain even after prolonged reaction times.
Possible Causes and Solutions:
Cause
Explanation
Recommended Action
Insufficient Basicity
The chosen base may not be strong enough to deprotonate the nucleophile effectively, leading to a slow or stalled reaction.
1. pKa Consideration: Choose a base with a conjugate acid pKa that is at least 2-3 units higher than the pKa of your nucleophile. 2. Stronger Base: Cautiously switch to a stronger base while being mindful of potential side reactions (see Issue 1).
Steric Hindrance
The nucleophile may be too sterically bulky, hindering its approach to the electrophilic carbon of the bromomethyl group.[9]
1. Less Hindered Nucleophile: If possible, consider a less sterically demanding nucleophile. 2. Higher Temperature: Carefully increase the reaction temperature to provide more energy to overcome the activation barrier. Note that this may also increase the rate of elimination.
Poor Solubility
The reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
1. Solvent Screening: Test the solubility of all reagents in the chosen solvent. Consider a co-solvent system if necessary. 2. Phase-Transfer Catalyst: For reactions with an aqueous base and an organic substrate, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of the C-Br bond in 2-(bromomethyl)-4-methylpentanenitrile under basic conditions?
A1: The C-Br bond is at a primary carbon, making it highly susceptible to SN2 reactions with good nucleophiles.[10] However, it will also undergo E2 elimination, especially with strong, hindered bases at elevated temperatures.[1][11]
Q2: Can the nitrile group react under basic conditions?
A2: Yes. In the presence of aqueous strong bases like NaOH or KOH, particularly with heating, the nitrile group can be hydrolyzed to a carboxylic acid (via an amide intermediate).[4][5][6][7][8] Milder basic conditions or anhydrous systems will generally leave the nitrile group intact.
Q3: Which bases are recommended for promoting SN2 reactions while minimizing elimination?
A3: For deprotonating nucleophiles for an SN2 reaction, weaker inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) are often good choices. Organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be effective. These bases are generally not strong enough to promote significant E2 elimination.
Q4: How does solvent choice affect the stability and reactivity?
A4: Solvent polarity plays a crucial role.
Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively free and highly reactive.[2]
Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the nucleophile, potentially slowing down SN2 reactions. They can also participate in the reaction (solvolysis) and may favor elimination to some extent.
Q5: What are the expected products of reacting 2-(bromomethyl)-4-methylpentanenitrile with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK)?
A5: With a strong, sterically hindered base like t-BuOK, the major product is expected to be the E2 elimination product, 2-isopropylacrylonitrile.[1] SN2 substitution by the tert-butoxide is sterically disfavored.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution (SN2) Reaction
This protocol provides a general guideline for substituting the bromide with a generic nucleophile (Nu-H).
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (Nu-H, 1.1 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF).
Deprotonation: Add a mild base (e.g., K2CO3, 1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.
Addition of Alkyl Halide: Slowly add a solution of 2-(bromomethyl)-4-methylpentanenitrile (1.0 equivalent) in the same solvent to the reaction mixture.
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or GC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Quenching and Work-up for Reactions with Aqueous Base
This protocol is for safely quenching a reaction and isolating the product when an aqueous base has been used.
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
Quenching: Slowly and carefully add a dilute acid (e.g., 1 M HCl) to neutralize the excess base. Monitor the pH with litmus paper or a pH meter until it is neutral (pH ~7). Be cautious as this may be an exothermic process.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
Washing: Combine the organic extracts and wash successively with water and then with brine to remove any remaining inorganic salts.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent in vacuo.
Purification: Proceed with purification of the crude product.
Caption: Competing reaction pathways for 2-(bromomethyl)-4-methylpentanenitrile in basic conditions.
References
LibreTexts. (2021, August 12). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
Reaction Chemistry. Nitrile to Acid - Common Conditions. [Link]
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
University of Illinois Springfield. Chapter 8 Alkyl Halides and Elimination Reactions. [Link]
Lumen Learning. 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
Química Orgánica. Basic hydrolysis of nitriles. [Link]
Reddit. (2022, January 10). Hello! >.< Please please help me, What's the product of this nucleophilic substitution reaction??& would it be SN1 or SN2 ..& why & how ? r/OrganicChemistry. [Link]
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]
Chemistry Stack Exchange. (2020, December 10). SN2 reaction with alkyl bromide and pentanenitrile?[Link]
Minimizing elimination side products in nitrile alkylation
Topic: Minimizing Elimination Side Products in -Alkylation of Nitriles Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Module 1: Diagnostic Hub Identify Your Failure Mode Before optimizing, confirm the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Elimination Side Products in
-Alkylation of Nitriles
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Module 1: Diagnostic Hub
Identify Your Failure Mode
Before optimizing, confirm the identity of your side products. In nitrile alkylation, "low yield" usually stems from one of two distinct mechanistic failures.
Symptom
Observation (LCMS/NMR)
Diagnosis
Root Cause
Recovery of SM
Large amount of starting nitrile; Alkyl halide converted to alkene .
E2 Elimination
The nitrile anion acted as a base, not a nucleophile.
"Gummy" Residue
New peak with 2x mass of nitrile; Loss of nitrile SM; Alkyl halide intact.
Thorpe-Ziegler
Self-condensation.[1][2][3] The nitrile anion attacked another neutral nitrile molecule.
Polyalkylation
M+Alkyl and M+2(Alkyl) peaks observed.
Over-alkylation
Proton exchange between product and starting material (Product is more acidic than SM).
Module 2: The E2 Elimination Problem (The "Alkene" Issue)
Scenario: You are attempting to alkylate a nitrile using a secondary alkyl halide or a hindered primary halide, but you are observing significant alkene formation (from the electrophile) and recovering your starting nitrile.
Q1: Why is my nitrile anion acting as a base instead of a nucleophile?
A: This is a classic competition between basicity (thermodynamics/kinetics of proton transfer) and nucleophilicity (kinetics of carbon attack). Nitrile
-anions (keteniminates) are strong bases. When they encounter a hindered electrophile (like a secondary iodide or bromide), the trajectory required for backside attack is blocked. The anion instead abstracts a -proton from the alkyl halide, triggering E2 elimination.
Q2: How do I suppress E2 without changing my substrate?
A: You must manipulate the Hard/Soft Acid-Base (HSAB) parameters and the reaction kinetics.
Protocol A: The "Cold Iodide" Method (Kinetic Control)
Elimination (E2) generally has a higher activation energy (
) than Substitution (). Lowering the temperature suppresses E2 more than it suppresses , provided the leaving group is labile enough to react at that temperature.
Switch to Iodide: If using R-Br or R-Cl, perform a Finkelstein reaction (NaI/Acetone) to generate R-I first. R-I reacts faster at lower temperatures.
Temperature: Run the alkylation at -78°C . Do not warm to 0°C unless absolutely necessary.
Solvent Additives: Add HMPA (or the safer DMPU , 4-5 equiv) to the THF.
Mechanism:[1][2][4][5][6] Lithium anions in THF form tight aggregates (tetramers/dimers). HMPA coordinates to Li+, breaking these aggregates and creating "monomeric," more reactive anions. While this increases basicity, it increases nucleophilicity disproportionately by exposing the carbanion, accelerating the
rate constant () significantly more than the E2 rate constant ().
If the lithium species is too basic, transmetallate to a softer metal.
Generate the Lithio-nitrile (LDA/THF, -78°C).
Add ZnCl₂ (dry, 1.1 equiv) or MgBr₂ . Stir for 15-30 mins.
Result: You now have a Zinc or Magnesium enolate. The C-Zn bond is more covalent; the anion is less basic but remains sufficiently nucleophilic for alkylation, significantly reducing E2.
Visualization: E2 vs SN2 Decision Pathway
Caption: Diagnostic logic tree for identifying and solving the root cause of alkylation failure.
Module 3: The Thorpe-Ziegler Problem (The "Gummy" Issue)
Scenario: You recover very little alkylated product, the alkyl halide is untouched, but the mass balance is lost to a polar, gummy baseline material.
Q3: Why is my nitrile reacting with itself?
A: The Thorpe-Ziegler reaction is the nitrile equivalent of an Aldol condensation.
Mechanism:[1][2][4][5][6] A deprotonated nitrile anion attacks the electrophilic cyano group of a neutral (protonated) nitrile molecule.
Risk Factor:[7] This happens when free nitrile and nitrile anion coexist in solution at temperatures where the addition is faster than the deprotonation.
Q4: How do I prevent this?
A: You must ensure the concentration of "free nitrile" is effectively zero whenever the anion is present.
Correct Protocol (Inverse Addition):
Do NOT add base to the nitrile. (This creates a moment where Anion and Neutral species coexist).
DO add the Nitrile TO the Base .
Place LDA (1.1 equiv) in THF at -78°C.
Add the Nitrile dropwise (slowly) down the side of the flask.
Why: Every drop of nitrile that hits the solution is instantly deprotonated by the excess base. The anion never "sees" a neutral nitrile molecule.
Allow to stir for 30 mins to ensure complete conversion to the keteniminate.
Module 4: The "Green" Alternative (Catalytic Alkylation)
Scenario: Traditional lithiation is failing due to sensitive functional groups or persistent elimination, or you wish to avoid toxic alkyl halides.
Q5: Can I alkylate without a strong base?
A: Yes. Transition metal catalysis (Borrowing Hydrogen / Hydrogen Autotransfer) is the superior method for difficult substrates. This method uses alcohols instead of alkyl halides and produces water as the only byproduct.[9]
Mechanism:
Dehydrogenation: Catalyst (Ru, Co, or Fe) strips
from the alcohol, forming an aldehyde.
Condensation: The nitrile condenses with the aldehyde (Knoevenagel-type) to form an unsaturated nitrile.
Hydrogenation: The catalyst returns the "borrowed"
to the double bond.
Recommended Protocol (Cobalt-Catalyzed):
Catalyst: Co-Pincer complexes or simple Co(II) salts with phosphine ligands.
Advantage:Zero Elimination (E2). Since there is no leaving group (halide) on a saturated carbon, E2 is mechanistically impossible.
Summary Data Table: Reaction Parameters
Variable
Recommendation for
Recommendation for Avoiding E2
Notes
Base
LiHMDS or LDA
LiHMDS
LiHMDS is less aggregated than LDA; often gives cleaner reaction profiles.
Solvent
THF
THF + DMPU/HMPA
Polar additives break ion pairs, increasing > .
Leaving Group
Iodide (I)
Iodide (I)
R-I reacts at lower temps (-78°C) where E2 is suppressed.
Temperature
-78°C to RT
Strictly -78°C
E2 has higher ; heating favors elimination.
Addition Order
Nitrile into Base
N/A
Prevents Thorpe-Ziegler self-condensation.
References
Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1–23. Link
Foundational text on nitrile anion reactivity and cycliz
Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1. Link
The definitive guide on alkylation vs.
Cerny, R. L., & Collum, D. B. (1990). 6Li NMR Studies of Lithium Dialkylamide Solvation. Journal of the American Chemical Society, 112, 6636. Link
Explains the aggregation state of LDA/LiHMDS and the effect of HMPA.
Kar, S., & Bera, J. K. (2024).
-Alkylation of Nitriles with Primary Alcohols.[10] Green Chemistry. Link
Recent "Borrowing Hydrogen" methodology elimin
Cacchi, S., & Fabrizi, G. (2005). Update on Transition Metal-Catalyzed Functionalization of Nitriles. Chemical Reviews, 105, 2873. Link
Review of metal-catalyzed alternatives to traditional lithi
Technical Support Center: Safe Handling of α-Bromo Nitriles
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a thorough risk assessment and adherence to all institutional and...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult your institution's safety officer and the relevant Safety Data Sheets (SDS) before handling α-bromo nitriles.
Introduction: Understanding the Hazard
Alpha-bromo nitriles are a class of organic compounds characterized by a bromine atom and a cyano group attached to the same carbon atom. While they are valuable reagents in organic synthesis, particularly in the formation of α-aryl nitriles which are important structural motifs in pharmaceuticals, their handling is complicated by their potent lachrymatory properties.[1][2] Lachrymators are chemical substances that cause irritation to the eyes, leading to tearing, pain, and in some cases, temporary blindness. This guide provides troubleshooting advice and answers to frequently asked questions to help you work safely with these challenging compounds.
Troubleshooting Guide: Immediate Actions and Solutions
This section addresses specific issues you may encounter during your experiments with α-bromo nitriles.
Q1: I feel a stinging sensation in my eyes and they have started to water. What should I do?
This is a sign of exposure to the lachrymatory vapors of the α-bromo nitrile. Immediate action is critical to minimize irritation and potential injury.
Immediate Steps:
Move to Fresh Air: Immediately and safely move away from the contaminated area to a source of fresh air.[3]
Eye Irrigation: Proceed to the nearest emergency eyewash station and flush your eyes with a gentle, continuous stream of lukewarm water for at least 15-30 minutes.[4][5] It is crucial to keep your eyelids open during this process to ensure the entire surface of the eye is rinsed. Do not rub your eyes.[4]
Remove Contaminated PPE: While flushing your eyes, if possible and safe to do so, have a colleague assist in removing your contaminated gloves and lab coat to prevent further exposure.
Seek Medical Attention: After thorough irrigation, seek immediate medical attention.[4][5] Inform the medical personnel about the specific chemical you were exposed to.
Preventative Measures to Avoid Recurrence:
Engineering Controls: Always handle α-bromo nitriles in a properly functioning chemical fume hood with a certified face velocity.
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles that provide a complete seal around the eyes, and a face shield for an extra layer of protection.[6][7] Standard safety glasses are not sufficient.
Glove Selection: Use chemically resistant gloves, such as nitrile or neoprene, and change them immediately if you suspect contamination.[6]
Q2: I spilled a small amount of an α-bromo nitrile solution on my gloved hand. What is the correct procedure?
Even a small spill on your personal protective equipment requires immediate attention to prevent skin contact and further contamination.
Immediate Steps:
Remove the Contaminated Glove: Carefully remove the contaminated glove without touching the outside with your bare hand.
Wash Hands: Immediately wash your hands thoroughly with soap and water for at least 15 minutes.[5]
Dispose of Contaminated Materials: Dispose of the contaminated glove and any other materials used for cleanup in a designated hazardous waste container.
Best Practices for Spill Management:
Spill Kits: Ensure a spill kit appropriate for halogenated organic compounds is readily available in the laboratory.
Containment: For larger spills, use an absorbent material to contain the spill. Avoid generating dust if the α-bromo nitrile is a solid.[4]
Ventilation: Ensure the area is well-ventilated during cleanup.[4]
Q3: I can smell a faint, irritating odor while working with an α-bromo nitrile in the fume hood. What does this mean and what should I do?
An odor indicates that vapors are escaping the containment of the fume hood, which could be due to several factors.
Troubleshooting Steps:
Check Fume Hood Sash Height: Ensure the fume hood sash is at the lowest practical working height to maximize airflow and containment.
Minimize Air Turbulence: Avoid rapid movements in and out of the fume hood, as this can disrupt the airflow and pull vapors out.
Proper Equipment Placement: Place your experimental setup at least six inches inside the fume hood to ensure effective capture of vapors.
Fume Hood Certification: Verify that the fume hood has been recently certified and is functioning correctly. If you suspect a malfunction, stop work immediately and contact your institution's facilities or safety department.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the safe handling and properties of α-bromo nitriles.
Q4: What is the mechanism behind the lachrymatory properties of α-bromo nitriles?
The lachrymatory effect of α-bromo nitriles is attributed to their reactivity as alkylating agents. The electron-withdrawing nature of the adjacent nitrile group makes the α-carbon highly electrophilic. This allows the compound to react with nucleophilic residues, such as cysteine, in proteins found in the cornea and nerve endings of the eye. This chemical reaction triggers a sensory response, leading to the sensation of pain, irritation, and the production of tears.
.
A simplified representation of the alkylation of a biological nucleophile by an α-bromo nitrile, leading to irritation.
Caption: Mechanism of Lachrymation.
Q5: What are the essential personal protective equipment (PPE) requirements for handling α-bromo nitriles?
A comprehensive PPE strategy is crucial for minimizing exposure.
PPE Item
Specification
Rationale
Eye Protection
Chemical splash goggles (meeting ANSI Z87.1 standard) and a face shield.[6]
Protects against splashes and vapors.[7] Contact lenses should be avoided as they can trap vapors against the eye.[8]
Prevents skin contact.[6] Double-gloving is recommended for added protection.
Body Protection
A flame-resistant lab coat, fully buttoned.
Protects skin and clothing from splashes.
Footwear
Closed-toe shoes.
Protects feet from spills.
Respiratory Protection
May be required for certain operations or in case of ventilation failure. Consult your institution's safety officer.
Provides protection from inhaling hazardous vapors.
Q6: How should I properly store and dispose of α-bromo nitriles?
Proper storage and disposal are critical for laboratory safety.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[9]
Store in a designated corrosives or toxics cabinet.
Disposal:
Dispose of α-bromo nitriles and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Do not dispose of these chemicals down the drain.
Q7: Are there any less hazardous alternatives to α-bromo nitriles for α-arylation reactions?
The development of safer and more sustainable synthetic methods is an ongoing area of research. Some potential alternatives to consider, depending on the specific transformation, include:
Palladium-catalyzed α-arylation of nitriles: This method can directly couple aryl halides with nitriles, avoiding the need to pre-functionalize the nitrile with bromine.[2]
Using less toxic cyanide sources: Some methods for nitrile synthesis avoid the use of highly toxic metal cyanides.[10][11]
Enzymatic synthesis: Biocatalytic methods using enzymes like aldoxime dehydratases can produce nitriles under mild, cyanide-free conditions.[12]
It is important to evaluate the feasibility and safety of any alternative method for your specific application.
Experimental Protocol: Safe Weighing and Transfer of a Solid α-Bromo Nitrile
This protocol outlines the steps for safely handling a solid α-bromo nitrile.
Caption: Workflow for Safe Handling.
Procedure:
Preparation: Before starting, ensure you are wearing all the required PPE as outlined in the table above. Prepare your workspace in the fume hood by laying down absorbent bench paper.
Weighing:
Place a tared weigh boat on an analytical balance inside the fume hood.
Carefully dispense the solid α-bromo nitrile onto the weigh boat using a clean spatula.
Avoid creating dust. If the material is a fine powder, consider using a spatula with a small scoop to minimize aerosolization.
Transfer:
Carefully pick up the weigh boat and transfer the solid to the reaction vessel, which should also be inside the fume hood.
If necessary, use a small amount of a compatible solvent to rinse the weigh boat and ensure a complete transfer.
Cleanup:
Immediately place the used weigh boat and spatula in a designated container for decontamination or disposal.
Wipe down the balance and surrounding area with a suitable decontaminating solution.
Waste Disposal: Dispose of all contaminated materials, including gloves and bench paper, in the appropriate hazardous waste container.
References
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Alpha-Bromo-O-Tolunitrile, 98%. Retrieved from [Link]
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
U.S. Environmental Protection Agency. (2024, October 3). Bromine. Retrieved from [Link]
Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
Clark, J. (n.d.). the preparation of nitriles. Chemguide. Retrieved from [Link]
Hinzmann, B., et al. (2021). Alternative synthetic route towards nitriles by using aldehydes accessed by hydroformylation of alkenes or oxidation of alcohols as starting materials. ResearchGate. Retrieved from [Link]
Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? Retrieved from [Link]
Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Royal Society of Chemistry. Retrieved from [Link]
Shang, L., et al. (2017). Redox-Neutral α‑Arylation of Alkyl Nitriles with Aryl Sulfoxides: A Rapid Electrophilic Rearrangement. Angewandte Chemie. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. Retrieved from [Link]
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
Garbaccio, R. M., et al. (2002). Preparation, properties, and chemical reactivity of alpha-nitrosulfoximines, chiral analogues of alpha-nitrosulfones. PubMed. Retrieved from [Link]
Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society. Retrieved from [Link]
LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]
De, S., & Seayad, J. (2013). Mild and practical method for the alpha-arylation of nitriles with heteroaryl halides. PubMed. Retrieved from [Link]
Technical Support Center: Solvent Selection for 2-(Bromomethyl)-4-methylpentanenitrile Reactions
Welcome to the technical support guide for reactions involving 2-(Bromomethyl)-4-methylpentanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for reactions involving 2-(Bromomethyl)-4-methylpentanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on solvent selection to ensure the success of your synthetic transformations. Here, we move beyond simple protocols to explain the fundamental principles governing your reaction outcomes, helping you troubleshoot common issues and optimize your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the reactivity of 2-(Bromomethyl)-4-methylpentanenitrile.
Q1: What is the primary reaction pathway for 2-(Bromomethyl)-4-methylpentanenitrile with common nucleophiles?
As a primary alkyl halide (the bromine is attached to a -CH2- group), 2-(Bromomethyl)-4-methylpentanenitrile overwhelmingly favors the bimolecular nucleophilic substitution (S(N)2) pathway.[1][2] The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[2] The alternative S(_N)1 pathway, which proceeds through a carbocation intermediate, is highly disfavored for primary halides due to the instability of the corresponding primary carbocation.[3]
Q2: How does solvent choice critically influence the success of an S(_N)2 reaction with this substrate?
The choice of solvent is arguably the most critical parameter outside of the nucleophile itself for controlling the rate and efficiency of an S(_N)2 reaction. Solvents are broadly categorized as polar protic and polar aprotic, and their effects are dramatically different.
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) are the ideal choice for S(N)2 reactions.[1] These solvents possess strong dipoles that can dissolve ionic nucleophiles, but they lack acidic protons (like O-H or N-H bonds).[4] Consequently, they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. This heightened reactivity can accelerate S(_N)2 reactions by orders of magnitude compared to other solvents.[5]
Polar Protic Solvents (e.g., water, methanol, ethanol) are a poor choice for S(_N)2 reactions. These solvents have O-H or N-H bonds and readily form hydrogen bonds with the anionic nucleophile.[4][6] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy. This stabilization makes the nucleophile less reactive and significantly slows down the S(_N)2 reaction rate.[3]
Q3: My reaction is producing an alkene byproduct instead of the desired substitution product. What is happening and how can I fix it?
You are observing a competing elimination (E2) reaction. The S(_N)2 and E2 pathways are often in competition, as both are favored by strong nucleophiles/bases.[7] To favor substitution over elimination, consider the following:
Nucleophile Choice : Use a good nucleophile that is a weak base. Excellent choices for favoring S(_N)2 include azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻).[5][7] Avoid strong, sterically hindered bases like potassium tert-butoxide, which are specifically designed to promote elimination.
Temperature : Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Solvent : While polar aprotic solvents accelerate both S(_N)2 and E2, the choice of a less hindered nucleophile in such a solvent will strongly direct the reaction towards the S(_N)2 product.[7]
Q4: I'm observing the formation of 4-methyl-2-(hydroxymethyl)pentanenitrile or 4-methylpentane-1,2-dicarboxylic acid in my product mixture. What is the source of this impurity?
This indicates that the nitrile functional group is undergoing hydrolysis. The nitrile group (-C≡N) can be hydrolyzed under either acidic or basic conditions to first form a primary amide and then a carboxylic acid.[8] This is especially prevalent if your reaction is run at high temperatures in the presence of water, acid, or base.[9][10]
To avoid this : Ensure your reaction is run under anhydrous (dry) conditions. Use a non-aqueous workup if possible. If your nucleophile is basic (e.g., hydroxide), be aware that it can also catalyze nitrile hydrolysis, so carefully control reaction time and temperature.[8]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Reaction Yield
Incorrect Solvent Choice: Using a polar protic solvent (e.g., ethanol, water) for an S(N)2 reaction. This solvates and deactivates the nucleophile.[3][5]
Switch to a polar aprotic solvent. Use DMSO, DMF, or acetonitrile to maximize the reactivity of your nucleophile.[1]
Insufficient Reactant Solubility: The nucleophilic salt is not dissolving in the chosen solvent.
Select a more polar aprotic solvent. DMSO and DMF are excellent solvents for a wide range of salts. Gentle heating can also improve solubility, but monitor for side reactions.
Low Reaction Temperature: The reaction rate may be too slow at room temperature, especially with a moderately reactive nucleophile.
Increase the temperature. Monitor the reaction closely by TLC or GC to avoid decomposition or the formation of elimination byproducts, which are favored by heat.[7]
Reaction is Very Slow
Protic Solvent Contamination: Traces of water or alcohol in a polar aprotic solvent can significantly slow the reaction.
Use anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Steric Hindrance: The isobutyl group on the substrate or a bulky nucleophile may be slowing the S(_N)2 attack.
While you cannot change the substrate, ensure you are using a small, potent nucleophile if possible. Increase reaction time and/or temperature as needed.
Multiple Products Observed
Competition between S(_N)2 and E2: The nucleophile is acting as a base, causing elimination.[11]
Use a good nucleophile that is a weak base (e.g., NaN₃, NaCN). Lower the reaction temperature to disfavor elimination.[5][7]
Nitrile Hydrolysis: The nitrile group is reacting with water under acidic or basic conditions.[8]
Ensure anhydrous conditions. If the reaction requires a basic nucleophile, use stoichiometric amounts and avoid excessive heating or prolonged reaction times.[12]
Data & Visualization
Solvent Property Comparison
The selection of a solvent is a data-driven decision. The table below summarizes key properties of common solvents relevant to reactions with 2-(Bromomethyl)-4-methylpentanenitrile. Polar aprotic solvents, highlighted in green, are strongly recommended for the S(_N)2 pathway.
Solvent
Formula
Dielectric Constant (ε)
Type
Boiling Point (°C)
Key Considerations
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
47
Polar Aprotic
189
Excellent solvating power for salts, high boiling point. Can be difficult to remove.
N,N-Dimethylformamide (DMF)
C₃H₇NO
37
Polar Aprotic
153
Good solvating power, high boiling point. Can decompose at high temperatures.
Acetonitrile (MeCN)
C₂H₃N
37.5
Polar Aprotic
82
Lower boiling point, easier to remove. Good for moderate temperature reactions.
Acetone
C₃H₆O
21
Polar Aprotic
56
Lower polarity, may not dissolve all nucleophilic salts. Very low boiling point.
Methanol (MeOH)
CH₄O
33
Polar Protic
65
Not recommended for S(_N)2. Will solvate and deactivate the nucleophile.[1]
Ethanol (EtOH)
C₂H₆O
24.5
Polar Protic
78
Not recommended for S(_N)2. Slower reaction rates than in aprotic solvents.
Water (H₂O)
H₂O
80
Polar Protic
100
Not recommended for S(_N)2. Promotes nitrile hydrolysis.
Visualizing Solvent Effects on the S(_N)2 Reaction
The following diagram illustrates why polar aprotic solvents are superior for S(_N)2 reactions.
Caption: S(_N)2 reaction pathway in different solvent types.
Decision Workflow for Solvent and Reagent Selection
Use this flowchart to guide your experimental design.
Caption: Logical workflow for reaction condition selection.
This protocol describes a general procedure for the S(_N)2 reaction of 2-(Bromomethyl)-4-methylpentanenitrile with sodium azide.
Objective: To synthesize 2-(Azidomethyl)-4-methylpentanenitrile via an S(_N)2 reaction.
Materials:
2-(Bromomethyl)-4-methylpentanenitrile (1.0 eq)
Sodium Azide (NaN₃) (1.2 eq)
Anhydrous Dimethyl Sulfoxide (DMSO)
Diethyl Ether
Deionized Water
Brine (saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow the flask to cool to room temperature under a stream of inert gas (nitrogen or argon).
Reagent Addition: To the flask, add sodium azide (1.2 equivalents) followed by anhydrous DMSO. Stir the suspension for 5-10 minutes.
Substrate Addition: Add 2-(Bromomethyl)-4-methylpentanenitrile (1.0 equivalent) dropwise to the stirring suspension at room temperature.
Reaction Monitoring: Heat the reaction mixture to 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
Extraction: Extract the aqueous layer three times with diethyl ether.
Washing: Combine the organic layers and wash them twice with deionized water, followed by one wash with brine to remove residual DMSO.
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
References
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from a PDF asset on the colorado.edu domain.
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
ACS Green Chemistry Institute. (2025, September 9). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Retrieved from a PDF asset on the stpaulscmcollege.ac.in domain.
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
ResearchGate. (2025, August 7). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. Retrieved from [Link]
ResearchGate. (2025, October 23). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]
ResearchGate. (2025, August 6). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 2-(Bromomethyl)-4-methylpentanenitrile
For researchers and professionals in the fields of organic synthesis and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Reso...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fields of organic synthesis and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(bromomethyl)-4-methylpentanenitrile, a versatile synthetic intermediate. By comparing its expected spectral features with those of structurally related compounds, we aim to provide a comprehensive framework for its identification and characterization.
The Structural Significance of 2-(Bromomethyl)-4-methylpentanenitrile
2-(Bromomethyl)-4-methylpentanenitrile possesses a unique combination of functional groups: a nitrile, a bromomethyl group, and an isobutyl moiety. This arrangement makes it a valuable building block in medicinal chemistry and material science, where precise structural control is paramount. Accurate interpretation of its ¹H NMR spectrum is therefore critical for verifying its synthesis and purity.
Decoding the Expected ¹H NMR Spectrum
While a publicly available experimental spectrum for 2-(bromomethyl)-4-methylpentanenitrile is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles of chemical shifts and spin-spin coupling. The structure and expected proton signals are illustrated below.
Caption: Predicted ¹H NMR data for 2-(Bromomethyl)-4-methylpentanenitrile.
Analysis of Expected Signals:
The Isopropyl Group (a, b): The six methyl protons (a) are expected to appear as a doublet around 0.9 ppm due to coupling with the methine proton (b). The methine proton (b) will be a multiplet further downfield, likely around 1.8 ppm, due to coupling with both the methyl protons and the adjacent methylene protons (c).
The Methylene Bridge (c): The two protons of the methylene group adjacent to the isopropyl group (c) will likely appear as a multiplet in the range of 1.6-1.8 ppm. Their diastereotopic nature could lead to a more complex splitting pattern.
The Methine Proton Alpha to the Nitrile (d): The proton on the carbon bearing the nitrile and the bromomethyl group (d) is expected to be deshielded by both electron-withdrawing groups, appearing as a multiplet around 3.0-3.2 ppm.
The Bromomethyl Protons (e): The methylene protons of the bromomethyl group (e) will be the most downfield of the aliphatic protons due to the strong deshielding effect of the bromine atom. Their signal is predicted to be a multiplet in the 3.6-3.8 ppm region. Protons on a carbon adjacent to a bromine atom typically resonate in the δ 3.4–4.7 ppm range[1].
Comparative Spectral Analysis
To contextualize the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of structurally similar compounds.
This comparison highlights key trends. The protons alpha to the nitrile in 4-methylpentanenitrile are found at ~2.3 ppm. In our target molecule, the presence of an additional bromine on the adjacent carbon in 2-(bromomethyl)-4-methylpentanenitrile will further deshield the alpha-methine proton. The benzylic bromomethyl protons in 4-(bromomethyl)benzonitrile appear at a significantly downfield-shifted 4.48 ppm due to the aromatic ring current[5][6]. This emphasizes that while the bromomethyl group is a strong indicator, its chemical environment dictates the precise chemical shift.
Experimental Protocol for ¹H NMR Acquisition
For reliable and reproducible results, the following protocol for acquiring the ¹H NMR spectrum is recommended.
Objective: To obtain a high-resolution ¹H NMR spectrum of 2-(bromomethyl)-4-methylpentanenitrile for structural verification.
Materials:
2-(Bromomethyl)-4-methylpentanenitrile sample
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
5 mm NMR tube
Pipettes
Vortex mixer
Instrumentation:
400 MHz (or higher) NMR spectrometer
Procedure:
Sample Preparation:
Weigh approximately 5-10 mg of the 2-(bromomethyl)-4-methylpentanenitrile sample.
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
Vortex the solution until the sample is fully dissolved.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Calibration:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of CDCl₃.
Shim the magnetic field to achieve optimal homogeneity. The residual CHCl₃ peak at 7.26 ppm should be sharp with minimal distortion[7].
Reference the spectrum to the TMS signal at 0.00 ppm.
Data Acquisition:
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
Data Processing:
Apply Fourier transformation to the free induction decay (FID).
Phase correct the spectrum.
Integrate all signals.
Determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.
Conclusion
The structural elucidation of 2-(bromomethyl)-4-methylpentanenitrile via ¹H NMR spectroscopy is a clear-cut process when guided by fundamental principles and comparative data. The predicted spectrum, characterized by distinct signals for the isopropyl, methylene, and methine protons, with the bromomethyl protons appearing in the most downfield aliphatic region, provides a reliable fingerprint for its identification. By following the detailed experimental protocol and comparing the acquired spectrum with the data presented for related structures, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
PubChem. 4-Methylpentanenitrile. National Center for Biotechnology Information. [Link]
Supporting Information for "Aerobic Photooxidative Syntheses of Oxolactones in the Presence of Trifluoroacetic Anhydride". Green Chemistry. The Royal Society of Chemistry.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds". The Royal Society of Chemistry.
Oregon State University. 1H NMR Chemical Shifts. [Link]
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. [Link]
PubChem. 4-Bromo-2-methylpentanenitrile. National Center for Biotechnology Information. [Link]
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
NIST. Pentane, 2-bromo-4-methyl-. National Institute of Standards and Technology. [Link]
A Senior Application Scientist's Guide to FTIR Analysis: Nitriles vs. Alkyl Bromides
Welcome to a detailed comparative guide on identifying and differentiating nitrile (C≡N) and alkyl bromide (C-Br) functional groups using Fourier Transform Infrared (FTIR) Spectroscopy. For professionals in drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a detailed comparative guide on identifying and differentiating nitrile (C≡N) and alkyl bromide (C-Br) functional groups using Fourier Transform Infrared (FTIR) Spectroscopy. For professionals in drug development and organic synthesis, the precise identification of functional groups is paramount for reaction monitoring, quality control, and structural elucidation. This guide moves beyond simple peak tables to explain the underlying principles that dictate spectral features, ensuring you can interpret your data with confidence.
The Foundation: Why Do Molecules Absorb IR Radiation?
FTIR spectroscopy is a powerful technique that measures the interaction of infrared radiation with matter.[1][2] Covalent bonds within a molecule are not static; they behave like springs, undergoing various vibrational motions (stretching and bending) at specific, quantized frequencies.[1][3] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, resulting in a peak on the spectrum.[1] The position, intensity, and shape of these absorption peaks provide a unique "fingerprint" of the molecule's functional groups.[1][4]
The two primary factors governing the wavenumber (cm⁻¹) of a vibrational absorption are:
Bond Strength (Force Constant): Stronger bonds vibrate at higher frequencies. Therefore, triple bonds absorb at higher wavenumbers than double bonds, which in turn absorb at higher wavenumbers than single bonds.[3]
Atomic Mass: Bonds between atoms with lower masses vibrate at higher frequencies.[3]
Peak intensity is primarily dictated by the change in dipole moment that occurs during the vibration. A greater change in dipole moment results in a more intense absorption peak.[5]
Part 1: The Nitrile (–C≡N) Functional Group: A Clear Signal in a Quiet Region
The nitrile functional group is characterized by a carbon atom triple-bonded to a nitrogen atom. Its detection by FTIR is often straightforward due to its distinct and intense absorption in a relatively uncrowded region of the spectrum.[5][6]
The C≡N Stretching Vibration
The key diagnostic peak for a nitrile arises from the stretching of the C≡N triple bond .[3][5] As a triple bond, it is very strong and stiff, requiring significant energy to excite its vibration. This results in an absorption at a high wavenumber.
Peak Position: The C≡N stretch appears in a characteristic range of 2260–2220 cm⁻¹ .[7][8]
Saturated (Aliphatic) Nitriles: Typically absorb in the higher end of the range, from 2260–2240 cm⁻¹ .[5][7]
Conjugated (Aromatic) Nitriles: Conjugation with a double bond or aromatic ring slightly weakens the C≡N bond, shifting the absorption to a lower wavenumber, typically 2240–2220 cm⁻¹ .[5][7]
Peak Intensity & Shape: The nitrile peak is characteristically sharp and strong to medium in intensity .[4][5] The C≡N bond is highly polar, and its stretching motion causes a significant change in the molecular dipole moment, leading to a strong absorption.[5]
The diagnostic power of the nitrile peak lies in its location. The region from 2000 to 2500 cm⁻¹ is often called the "triple bond region" and has very few other common absorptions, with the main exception being the C≡C stretch of alkynes (2260–2100 cm⁻¹), which is often significantly weaker.[6][9][10]
Visualizing the Concept: From Bond to Spectrum
The following diagram illustrates the logical connection between the molecular feature and its spectral output.
Caption: Standard Operating Procedure for ATR-FTIR analysis.
Conclusion
References
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
Boxer, S. G., et al. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC. Retrieved from [Link]
University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
Boxer, S. G., et al. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]
ResearchGate. (n.d.). Figure 1. FT-IR spectra obtained from analysis of the nitrile rubber.... Retrieved from [Link]
PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of Hal, Hal-Cl, Hal-I, Hal-E, Hal-P, and catalyst. Retrieved from [Link]
Agilent. (n.d.). FTIR spectroscopy reference guide. Retrieved from [Link]
SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Mass spectrometry fragmentation of brominated nitriles
Executive Summary Brominated nitriles (e.g., bromoxynil, dibromoacetonitrile) occupy a critical niche in pharmaceutical synthesis and environmental toxicology (as disinfection by-products). Their analysis presents a dich...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated nitriles (e.g., bromoxynil, dibromoacetonitrile) occupy a critical niche in pharmaceutical synthesis and environmental toxicology (as disinfection by-products). Their analysis presents a dichotomy: the electronegative nitrile group stabilizes the molecule, while the labile carbon-bromine bond invites rapid fragmentation.
This guide compares the two dominant analytical architectures—Electron Ionization (EI) GC-MS and Electrospray Ionization (ESI) LC-MS —to determine which yields superior structural fidelity and sensitivity.
Part 1: The Isotopic Signature & Mechanistic Baseline
Before selecting an ionization mode, the analyst must master the diagnostic signature of bromine. Unlike chlorinated compounds (3:1 ratio), bromine possesses two stable isotopes,
and , in a near-perfect 1:1 natural abundance .
Mono-brominated Nitriles: Exhibit a "doublet" molecular ion (
and ) of equal intensity.
Di-brominated Nitriles: Exhibit a "triplet" pattern (
, , ) with intensities of 1:2:1 .
Critical Insight: This isotopic envelope is your primary self-validation tool. If your mass spectrum does not exhibit these ratios within
error, the peak is likely an interference or an artifact, regardless of retention time.
Part 2: Comparative Analysis of Ionization Architectures
The choice between EI and ESI is not merely about equipment availability; it is a choice between structural fingerprinting (EI) and trace quantification of polar derivatives (ESI).
Method A: Electron Ionization (EI) - The "Hard" Standard[1][2]
Mechanism: 70 eV electron bombardment creates high-energy radical cations (
).
Performance: EI induces significant fragmentation.[1] For brominated nitriles, the C-Br bond is the "weakest link," often leading to low-intensity molecular ions.
Best For: Volatile haloacetonitriles (HANs), unknown identification (NIST library matching), and non-polar intermediates.
Method B: Electrospray Ionization (ESI) - The "Soft" Alternative
Mechanism: Solution-phase ionization. Brominated nitriles are often poor proton acceptors (
) due to the electron-withdrawing Br atoms.
Performance: Often requires Negative Mode (ESI-) or APCI to detect the deprotonated molecule
or adducts.
Best For: Polar, high-molecular-weight brominated pharmaceuticals, or thermally labile species that degrade in a GC injector.
Performance Comparison Matrix
Feature
EI-GC-MS (Hard Ionization)
ESI-LC-MS (Soft Ionization)
Molecular Ion ()
Weak or Absent (Rapid Br loss)
Strong ( or )
Structural Info
High (Rich fragmentation tree)
Low (Requires MS/MS for fragments)
Sensitivity
Excellent for volatiles (pg levels)
Variable (Dependent on ionization efficiency)
Matrix Tolerance
Moderate (Requires clean-up)
Low (Susceptible to ion suppression)
Isotope Fidelity
Preserved in fragments
Preserved in parent adducts
Part 3: Fragmentation Pathways (Mechanistic Causality)
In EI, the fragmentation is driven by the stability of the leaving group. The bromine radical (
) is an excellent leaving group, often outcompeting the loss of the nitrile group ().
No: Reject (Likely Chlorinated or non-halogenated).
Step 3: Fragment Confirmation
Locate the base peak.
Calculate:
.
If difference = 79 or 81, the presence of Bromine is confirmed.[2][3][4][7]
If difference = 26 or 27, the presence of Nitrile (
) is confirmed.
Visualization: Method Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal ionization technique based on physicochemical properties.
References
NIST Mass Spectrometry Data Center. (n.d.). Dibromoacetonitrile Mass Spectrum (Electron Ionization).[8][9] NIST Chemistry WebBook, SRD 69.[9] Retrieved from [Link]
U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts... via GC-ECD. (Note: MS used for confirmation). Retrieved from [Link]
Richardson, S. D. (2004). Environmental Mass Spectrometry: Emerging Contaminants and Current Issues. Analytical Chemistry.[10] Retrieved from [Link]
Technical Guide: HPLC Method Development for 2-(Bromomethyl)-4-methylpentanenitrile
Executive Summary & Molecule Profile 2-(Bromomethyl)-4-methylpentanenitrile (BMPN) is a critical synthetic intermediate, predominantly utilized in the manufacturing of Pregabalin (Lyrica), a GABA analog used for neuropat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
2-(Bromomethyl)-4-methylpentanenitrile (BMPN) is a critical synthetic intermediate, predominantly utilized in the manufacturing of Pregabalin (Lyrica), a GABA analog used for neuropathic pain and epilepsy.
The analysis of BMPN presents a classic "chromatographer’s dilemma":
Weak Chromophore: The aliphatic nitrile and alkyl bromide moieties exhibit negligible UV absorption above 210 nm.
Thermal Instability: The labile primary bromide is susceptible to degradation at high GC injector temperatures.
Chirality: The C2 position is a stereocenter. Controlling the enantiomeric excess (ee) of this intermediate is vital for the asymmetric synthesis of (S)-Pregabalin.
This guide compares the industry-standard RP-HPLC-UV method against GC-FID and Chiral NP-HPLC alternatives, providing a roadmap for robust method development.
Molecule Profile[1][2]
CAS: [Relevant CAS if available, e.g., related to 181289-xx-x series]
Structure: Isobutyl tail, Nitrile head, Bromomethyl side chain.
pKa: N/A (Non-ionizable in typical pH ranges).
LogP: ~2.5 (Moderately Lipophilic).
Comparative Analysis: Selecting the Right Mode
The following table contrasts the performance of the optimized HPLC method against common alternatives.
Table 1: Performance Matrix of Analytical Techniques
Feature
Method A: RP-HPLC (Recommended)
Method B: GC-FID (Alternative)
Method C: Chiral NP-HPLC (Specialized)
Detection Principle
UV @ 210 nm (Low UV)
Flame Ionization (Carbon counting)
UV @ 210 nm or Refractive Index (RI)
Sensitivity (LOD)
Moderate (Subject to solvent noise)
High (Excellent for alkyl chains)
Low
Linearity (R²)
> 0.999
> 0.9995
> 0.995
Sample Stability
High (Ambient temp)
Low (Risk of HBr elimination in injector)
High
Selectivity
Excellent for polar impurities (acids/amides)
Excellent for volatile solvents
Required for Enantiomers
Cost Per Run
Moderate (Solvents)
Low (Gas)
High (Solvents + Column)
Expert Insight: Why HPLC over GC?
While GC-FID offers superior sensitivity for aliphatic compounds lacking chromophores, BMPN contains a thermally labile alkyl bromide. At injector temperatures >200°C, we frequently observe dehydrobromination , leading to false impurity peaks (elimination products). Therefore, HPLC is the gold standard for purity assay , provided the "Low UV" challenges are managed.
Method Development Strategy (Decision Logic)
The following diagram illustrates the critical decision pathways for developing a method for BMPN, addressing the specific challenges of its chemical structure.
Figure 1: Decision tree for analytical method selection based on analyte properties and data requirements.
Detailed Experimental Protocols
Protocol A: Achiral Purity (RP-HPLC)
Target: Assay and Related Substances (Process Impurities)
Causality of Choices:
Wavelength (210 nm): The nitrile group (
) has a weak absorption band here. We avoid 200 nm to reduce noise from the mobile phase.
Buffer (Phosphate pH 3.0): Acidic pH suppresses the ionization of potential acidic impurities (hydrolysis products like carboxylic acids), keeping them retained on the RP column.
Column (C18): Provides sufficient hydrophobic retention for the isobutyl tail.
Instrument Parameters:
Parameter
Setting
Column
Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV @ 210 nm (Reference: 360 nm)
Injection Vol
10 µL
Gradient Program:
0-2 min: 30% B (Isocratic hold)
2-15 min: 30% → 80% B (Linear ramp)
15-20 min: 80% B (Wash)
20-20.1 min: 80% → 30% B
20.1-25 min: 30% B (Re-equilibration)
Protocol B: Chiral Purity (NP-HPLC)
Target: Enantiomeric Excess (% ee)
Causality of Choices:
Normal Phase: Chiral recognition mechanisms (H-bonding, dipole-dipole) work best in non-polar environments (Hexane/Alcohol).
Amylose Phase: The AD-H column is the industry standard for separating aromatic and aliphatic nitriles.
Instrument Parameters:
Parameter
Setting
Column
Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase
n-Hexane : Isopropyl Alcohol (95 : 5 v/v)
Flow Rate
1.0 mL/min
Detection
UV @ 210 nm
Sample Diluent
Mobile Phase
Self-Validating System Suitability
To ensure the method is trustworthy (Trustworthiness), every sequence must include a System Suitability Test (SST) .
SST Criteria (Method A):
Precision: %RSD of peak area for 6 replicate injections of Standard < 2.0%.
Tailing Factor:
< 1.5 (Ensures no secondary interactions with silanols).
Resolution:
> 2.0 between BMPN and its hydrolysis product (4-methyl-2-(hydroxymethyl)pentanenitrile).
Signal-to-Noise: S/N > 10 for the LOQ solution.
Workflow Visualization
Figure 2: Standard operational workflow for BMPN analysis.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for RP-HPLC buffer selection and solvent cut-off logic).
Pfizer Inc. (2008). Process for the synthesis of Pregabalin. US Patent 7,462,738. (Describes the synthetic route involving nitrile intermediates and the necessity of chiral control).
BenchChem. (2025).[1] Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate. (Source for validated HPLC conditions for similar bromo-nitrile structures).
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Grounding for the comparative analysis of thermal stability).
Comparative Guide: GC-MS Impurity Profiling of 2-(Bromomethyl)-4-methylpentanenitrile
Topic: GC-MS Impurity Profiling of 2-(Bromomethyl)-4-methylpentanenitrile Content Type: Publish Comparison Guide Executive Summary 2-(Bromomethyl)-4-methylpentanenitrile (BMPN) is a critical intermediate in the synthesis...
2-(Bromomethyl)-4-methylpentanenitrile (BMPN) is a critical intermediate in the synthesis of Pregabalin (Lyrica), a widely prescribed gabapentinoid. As an alkyl bromide, BMPN is classified as a potential genotoxic impurity (PGI) under ICH M7 guidelines, requiring rigorous control at trace levels (often <10 ppm) in the final drug substance.
This guide compares analytical methodologies for BMPN profiling, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the superior standard over HPLC-UV and GC-FID. While HPLC is standard for the final zwitterionic drug (Pregabalin), it fails to adequately detect BMPN due to the molecule's lack of a strong chromophore. This guide provides a validated GC-MS approach, column selection logic, and impurity fate mapping.
Part 1: Comparative Technology Review
The analysis of BMPN presents a specific "Chromophore Challenge." The molecule consists of an aliphatic backbone, a nitrile group, and a bromine atom. It lacks the conjugated pi-systems (benzene rings) required for sensitive UV detection.
Technology Performance Matrix
Feature
GC-MS (Recommended)
HPLC-UV
GC-FID
Detection Principle
Electron Ionization (EI) / Mass-to-Charge Ratio
UV Absorption (190–210 nm)
Carbon counting (Flame Ionization)
Suitability for BMPN
High. Detects based on mass, independent of optical properties.
Low. BMPN has negligible UV absorbance. Requires derivatization or universal detectors (CAD/ELSD).
Medium. Good for assay, but lacks structural identification for impurities.
Poor (> 500 ppm). High noise at low wavelengths (200-210 nm).
Good (~10-50 ppm). Limited by baseline noise.
Selectivity
High. Mass spectral deconvolution separates co-eluting peaks.
Low. Solvent cut-off interference is common at 200 nm.
Medium. Relies solely on retention time.
Cost per Run
Moderate
Moderate
Low
The Verdict: Why GC-MS?
While HPLC is the gold standard for Pregabalin (the final product), it is unsuitable for BMPN.
Volatility: BMPN is a volatile alkyl halide, making it ideal for gas chromatography.
Specificity: In the synthesis of BMPN, impurities such as 2-(Hydroxymethyl)-4-methylpentanenitrile (hydrolysis product) and 2-Methylene-4-methylpentanenitrile (elimination product) are structurally similar. GC-MS separates these based on boiling point and confirms identity via unique fragmentation patterns (e.g., isotopic bromine clusters), which FID cannot do.
Part 2: Method Development & Optimization
To achieve optimal separation of BMPN from its process impurities, column selection is critical.
Verdict:Recommended. The cyanopropyl phase interacts with the nitrile group of BMPN, providing superior peak shape and separation from the elimination byproducts.
Scan Mode: Full Scan (40–300 amu) for profiling; SIM (Selected Ion Monitoring) for trace quantification.
Key Fragments for BMPN (MW ~190):
m/z 190/192: Molecular ion (weak, characteristic 1:1 Br isotope ratio).
m/z 110: [M - Br]
(Loss of bromine).
m/z 69: [C
H] (Isobutyl fragment).
m/z 41: [C
H] (Propyl fragment).
Part 3: Impurity Fate Mapping (Visualization)
Understanding the origin of impurities allows for better method design. The diagram below illustrates the synthesis pathway and where specific impurities arise, necessitating the GC-MS method.
Caption: Impurity fate map showing the origin of hydrolysis and elimination byproducts from the BMPN target molecule.
Part 4: Validated Experimental Protocol
This protocol is designed to be self-validating. The use of an internal standard corrects for injection variability, crucial for volatile analytes.
Sample Preparation
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: Avoid alcohols (methanol) to prevent in-situ solvolysis of the bromide.
Concentration: 1.0 mg/mL for impurity profiling.
Internal Standard: Tridecane or Naphthalene (50 µg/mL).
GC Parameters
Instrument: Agilent 7890 / 5977 MS (or equivalent).
Column: DB-624 (30 m × 0.25 mm × 1.4 µm).
Inlet: Split 10:1, 220°C.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
40°C (Hold 2 min) – Traps volatiles.
Ramp 10°C/min to 150°C.
Ramp 25°C/min to 240°C (Hold 5 min) – Elutes heavy dimers.
MS Parameters[1][2][3][4][5][6][7][8][9]
Transfer Line: 250°C.
Source Temp: 230°C.
Quad Temp: 150°C.
Acquisition:
Scan: 35–350 amu (for identification).
SIM Groups:
Group 1 (Impurity C): m/z 41, 55, 97.
Group 2 (BMPN): m/z 110, 190, 192.
System Suitability Criteria
To ensure trustworthiness of the data, the system must meet these criteria before running samples:
Resolution (Rs): > 1.5 between Impurity B (Elimination) and BMPN.
S/N Ratio: > 10:1 for the 0.05% sensitivity solution (LOQ check).
Precision: RSD < 5.0% for peak area of BMPN (n=6 injections).
References
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
PubChem. (2024). 2-(Bromomethyl)-4-methylpentanenitrile Compound Summary. National Library of Medicine. Link
Souri, E., et al. (2013).[2] HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization.[2][3] Asian Journal of Chemistry. Link
United States Pharmacopeia (USP). (2023).[4] Methods for the Analysis of Pregabalin Oral Solution.Link
A Comparative Guide to Validating Chiral Purity of Substituted Pentanenitriles
< In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety.[1][2][3] For chiral molecules...
Author: BenchChem Technical Support Team. Date: February 2026
<
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety.[1][2][3] For chiral molecules like substituted pentanenitriles—a scaffold present in numerous active pharmaceutical ingredients (APIs)—the ability to precisely quantify enantiomeric purity is paramount. One enantiomer may elicit the desired pharmacological response, while its mirror image could be inert or, in the worst-case scenario, toxic.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques for validating the chiral purity of substituted pentanenitriles. Moving beyond a simple listing of methods, we will explore the underlying principles of separation, offer field-proven insights into methodological choices, and provide robust, self-validating experimental frameworks for researchers, scientists, and drug development professionals.
The Analytical Gauntlet: Core Techniques for Chiral Discrimination
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[5] This is achieved primarily through chromatographic and spectroscopic techniques. The most powerful and widely adopted methods in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC).[6] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents serves as a potent complementary or orthogonal method.
Below is a workflow illustrating the general process for determining chiral purity.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical visualization strategies for brominated nitriles on Thin Layer Chromatography (TLC).
Executive Summary & Technical Rationale
Brominated nitriles (e.g.,
-bromoacetonitriles, bromobutyronitriles) present a unique visualization challenge in drug development. They often lack the conjugated -systems required for UV detection (254 nm) and possess a nitrile group that is chemically robust against mild oxidative stains.
The Visualization Strategy:
Effective detection relies on exploiting the electrophilic nature of the carbon-bromine bond rather than the inert nitrile.
Primary Target: The alkyl bromide moiety acts as an alkylating agent.
Secondary Target: The generic organic backbone for oxidative charring.
This guide compares four distinct visualization methodologies, prioritizing the specific detection of the alkylating bromide functionality.
Comparative Analysis of Visualization Methods
The following table contrasts the sensitivity, specificity, and utility of the primary staining candidates.
Method
Target Functionality
Sensitivity (LOD)
Selectivity
Mechanism
4-(4-Nitrobenzyl)pyridine (NBP)
Alkylating Agents (R-Br)
High (~1 g)
Specific
Alkylation of pyridine followed by base-induced tautomerization to a blue chromophore.
Silver Nitrate (AgNO)
Halogens (Br, I, Cl)
Medium
Specific
Precipitation of AgBr; enhanced by UV photolysis or fluorescein.
Permanganate (KMnO)
Oxidizable Groups
Low/Medium
Non-Specific
Oxidation of -hydrogens or impurities; Nitriles are often resistant.
Phosphomolybdic Acid (PMA)
General Organic
Medium
Non-Specific
Universal oxidative charring upon heating (Reduction of Mo to Mo).
Analyst Note: While KMnO
is a standard "first-pass" dip, it frequently yields faint or transient spots for brominated nitriles due to the electron-withdrawing nature of the nitrile group, which deactivates the backbone toward oxidation. NBP is the superior choice for trace detection.
Mechanistic Visualization (Graphviz)
Figure 1: Mechanism of NBP Staining
The reaction relies on the alkylation of the pyridine nitrogen by the brominated nitrile, followed by base-mediated deprotonation to form a highly conjugated, blue/violet zwitterionic species.
Caption: The NBP reagent acts as a nucleophile, displacing the bromine. Subsequent basification generates the visible blue chromophore.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" NBP Stain (For Alkylating Agents)
Best for: Specific identification of reactive brominated nitriles.
Reagents:
Solution A: 5% w/v 4-(4-Nitrobenzyl)pyridine in Acetone.
Heat: Char with a heat gun at >150°C until spots appear.
Observation: Dark blue/black spots on a light blue background.
Decision Logic for Stain Selection
Use this logic flow to select the appropriate visualization method for your specific brominated nitrile intermediate.
Caption: Decision tree for selecting the optimal visualization method based on molecular structure.
References
Epstein, J., et al. (1955). "Use of 4-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry. Link
Chemistry LibreTexts. (2022). "2.3F: Visualizing TLC Plates." Chemistry LibreTexts. Link
Merck KGaA. (n.d.). "TLC Visualization Reagents and Methods." Sigma-Aldrich Resource Center. Link
University of Washington. (n.d.). "TLC Stains and Recipes."[1][2][3][4] UW Dept of Chemistry. Link
Personal protective equipment for handling 2-(Bromomethyl)-4-methylpentanenitrile
Operational Guide: Safe Handling of 2-(Bromomethyl)-4-methylpentanenitrile As Senior Application Scientists, we understand that novel reagents are the lifeblood of discovery. However, the introduction of any new chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Handling of 2-(Bromomethyl)-4-methylpentanenitrile
As Senior Application Scientists, we understand that novel reagents are the lifeblood of discovery. However, the introduction of any new chemical into a workflow, such as 2-(Bromomethyl)-4-methylpentanenitrile, necessitates a rigorous and proactive approach to safety. This guide moves beyond mere compliance, offering a procedural and logistical framework built on the principles of chemical causality and risk mitigation. The dual functionality of this molecule—a reactive bromomethyl group and a nitrile moiety—demands a comprehensive safety strategy that accounts for its potential as both a potent alkylating agent and a source of systemic toxicity.
Hazard Analysis: Understanding the Inherent Risks
A thorough risk assessment is the foundation of safe laboratory practice.[1][2] While specific toxicological data for 2-(Bromomethyl)-4-methylpentanenitrile may be limited, its structure allows us to infer a reliable hazard profile from analogous brominated nitrile compounds. The primary hazards stem from the electrophilic carbon of the bromomethyl group, making it a reactive alkylating agent and a potent lachrymator, and the nitrile group, which can pose toxic risks.
Based on data from structurally similar compounds, the anticipated hazards are summarized below.[3][4][5][6][7]
Hazard Classification
Anticipated Effect & Justification
Skin Corrosion / Irritation
Category 1B or 2: Causes severe skin burns and irritation.[4][5][7] The bromomethyl group can alkylate proteins and other biomolecules in the skin, leading to chemical burns and irritation.
Serious Eye Damage / Irritation
Category 1 or 2A: Causes serious or severe eye damage.[3][4][5][7] As a lachrymator, it is extremely irritating to the eyes and mucous membranes.[5] Direct contact can cause irreversible damage.
Acute Toxicity (Oral, Inhalation)
Category 4 (Harmful) or higher: Harmful if swallowed or inhaled.[3][8] Brominated organic compounds can be toxic, and the nitrile group can potentially metabolize to release cyanide.
Respiratory Tract Irritation
STOT SE 3: May cause respiratory irritation.[3][6][9] Inhalation of vapors or aerosols will irritate the respiratory tract.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard; it should never be the first or only one. Robust engineering controls are non-negotiable when handling compounds of this nature.
Chemical Fume Hood: All handling of 2-(Bromomethyl)-4-methylpentanenitrile, including weighing, aliquoting, and reaction quenching, must be performed inside a certified chemical fume hood.[10][11] This is critical to minimize exposure to volatile or aerosolized toxic substances.[2]
Ventilation: Ensure the laboratory has adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.
Proximity of Safety Equipment: An operational and recently tested safety shower and eyewash station must be located in immediate proximity to the workstation.[4][7] Confirm the location and accessibility before beginning any work.
Personal Protective Equipment (PPE): A Self-Validating System
The selection and use of PPE must be deliberate and systematic. For a reactive halogenated nitrile, a multi-layered approach is essential to prevent exposure through all potential routes.
PPE Category
Specification & Rationale
Eye & Face Protection
Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[5][12] Safety glasses are insufficient. When there is a significant risk of splashing (e.g., handling larger quantities, pressure reactions), a full-face shield must be worn over the chemical splash goggles.[13][14][15]
Hand Protection
Double-gloving is required.Inner Glove: Disposable nitrile glove.[13]Outer Glove: Heavier-duty butyl rubber or Viton™ gloves offer superior resistance to halogenated hydrocarbons and organic solvents.[1][14][16] If these are not available, a thicker gauge nitrile glove (e.g., >8 mil) can be used, but gloves must be changed immediately upon any sign of contamination or degradation.[16] Always inspect gloves for tears or holes before use.[10]
Body Protection
A flame-resistant or 100% cotton lab coat must be worn, fully buttoned, with sleeves rolled down.[11][13] For procedures with a higher splash risk, a chemically resistant apron made of neoprene or similar material should be worn over the lab coat.[1][17]
Clothing & Footwear
Long pants and closed-toe, closed-heel shoes are mandatory.[11][13] The shoes should be made of a non-porous material. Avoid fabrics like polyester or acrylic which can melt if exposed to certain chemicals.[13]
Respiratory Protection
Typically not required if all work is conducted within a certified fume hood. However, if there is a potential for exceeding exposure limits or in an emergency situation (e.g., large spill), a full-face respirator with an appropriate combination cartridge (e.g., organic vapor/acid gas/particulate) is necessary.[5][8][13] Respirator use requires prior medical evaluation, training, and fit-testing.[13][15]
Procedural Protocol: Donning and Doffing PPE
Proper procedure is critical to prevent cross-contamination.
Inner Gloves: Don the first pair of nitrile gloves.
Lab Coat: Put on and fasten the lab coat.
Outer Gloves: Don the second, heavier-duty pair of gloves, ensuring they extend over the cuffs of the lab coat.
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Doffing Sequence (to be performed in the work area):
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin.
Face Shield/Goggles: Remove face shield (if used), followed by goggles, handling them by the strap. Place in a designated area for decontamination.
Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain contaminants.
Inner Gloves: Remove the final pair of gloves, again avoiding skin contact with the outer surface.
Hygiene: Immediately wash hands thoroughly with soap and water.[2][3]
Emergency Response & Disposal Plan
Preparedness is paramount.[2] Before starting work, ensure you know the location of emergency equipment and have the necessary spill control materials on hand.
Personnel Exposure Protocol:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4] Seek immediate medical attention.[3][4]
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] Seek immediate medical attention.[4][7]
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[3] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][18] Seek immediate medical attention.
For all exposures, call a poison control center for guidance.[19]
Spill Response Workflow
Caption: Emergency workflow for spills of 2-(Bromomethyl)-4-methylpentanenitrile.
Standard Handling and Disposal Workflow
A systematic workflow minimizes the potential for error and exposure.
Caption: Standard operational workflow for 2-(Bromomethyl)-4-methylpentanenitrile.
Disposal Plan:
All waste containing 2-(Bromomethyl)-4-methylpentanenitrile, including contaminated solids (gloves, absorbent material) and liquid waste, must be disposed of as hazardous waste.[3][4][20]
Use designated, sealed, and clearly labeled containers for halogenated organic waste.
Follow all institutional and local regulations for chemical waste disposal.[3]
By integrating this comprehensive safety and logistical framework into your standard operating procedures, you can effectively mitigate the risks associated with 2-(Bromomethyl)-4-methylpentanenitrile, ensuring a safe environment for groundbreaking research.
References
Application Notes and Protocols for the Safe Storage and Handling of Bromin
Safety D
SAFETY DATA SHEET - 4'-(Bromomethyl)biphenyl-2-carbonitrile. Fisher Scientific.
Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Safety.
SAFETY DATA SHEET - 2-(Bromomethyl)benzonitrile. Fisher Scientific.
Safety D
Chemical Safety: Personal Protective Equipment. University of California, Riverside.
SAFETY DATA SHEET - 3-(Bromomethyl)benzonitrile. Thermo Fisher Scientific.
SAFETY DATA SHEET - Methyl (E)-4-(Bromomethyl)
How to Choose PPE for Chemical Work.
SAFETY DATA SHEET - 2-Bromo-2-(bromomethyl)glutaronitrile. TCI Chemicals.
Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
Understanding Solvents and PPE for Chemical Safety. MCR Safety.
Safety d
BD237566 Safety Data Sheet.
Safety Data Sheet - 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide. CymitQuimica.
HAZARDOUS MATERIALS EXPOSURE GUIDE. Minnesota Department of Health.
SAFETY D
Chemical Safety Best Practices in The Lab. Green World Group.
Topic 1: Safety in the Organic Chemistry Laboratory.
SAFETY D
Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)cyclopentane. ChemicalBook.